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  • Product: 2-(Methylamino)-7-quinolinol

Core Science & Biosynthesis

Foundational

2-(Methylamino)-7-quinolinol: In Vitro Mechanisms of Action, Target Engagement, and Protocol Design

Executive Summary 2-(Methylamino)-7-quinolinol (C₁₀H₁₀N₂O) is a privileged bicyclic pharmacophore that has emerged as a cornerstone in the development of targeted epigenetic modulators and enzyme inhibitors. While simple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Methylamino)-7-quinolinol (C₁₀H₁₀N₂O) is a privileged bicyclic pharmacophore that has emerged as a cornerstone in the development of targeted epigenetic modulators and enzyme inhibitors. While simple in structure, this specific scaffold provides highly directional hydrogen bonding, precise steric bulk, and optimal electron density distribution. Its most prominent application is serving as the substrate-mimicking core in MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors , a breakthrough class of synthetic lethal therapeutics for MTAP-deleted cancers.

This technical guide deconstructs the in vitro mechanisms of action of 2-(Methylamino)-7-quinolinol, details its structure-activity relationships (SAR), and provides self-validating experimental protocols designed to rigorously quantify its target engagement while avoiding common assay artifacts.

Part 1: Core Mechanistic Pathways (In Vitro)

Mechanism A: PRMT5:MEP50 Complex Inhibition via Arginine Mimicry

The primary, high-affinity target for the 2-(methylamino)quinoline scaffold is the PRMT5:MEP50 hetero-octameric complex. In roughly 15% of human cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is deleted, leading to the intracellular accumulation of the metabolite methylthioadenosine (MTA)[1]. MTA binds to the S-adenosylmethionine (SAM) pocket of PRMT5, creating a unique, cancer-specific binding pocket.

2-(Methylamino)-7-quinolinol acts as a highly efficient fragment that exploits this vulnerability by binding cooperatively with MTA in the substrate pocket[2].

  • Salt Bridge Formation: The 2-methylamino group acts as a structural mimic of the natural substrate's (arginine) guanidino group. It forms a critical, bidentate salt bridge with the Glu444 residue of PRMT5[3].

  • π−π Stacking: The planar quinoline core intercalates into a hydrophobic cleft, establishing robust π−π stacking interactions with Phe327 and Trp579 [1].

  • Electronic Modulation via 7-Hydroxyl: The hydroxyl group at the 7-position serves a dual purpose. First, it alters the electronic distribution of the quinoline ring, increasing the basicity of the quinoline nitrogen to strengthen the Glu444 interaction. Second, it acts as a hydrogen-bond donor to backbone amides (e.g., Glu435) or serves as a solvent-exposed vector for the attachment of functional linkers in advanced drug design[4].

PRMT5_Binding MTA Accumulated MTA (MTAP-del cells) PRMT5 PRMT5:MEP50 Complex MTA->PRMT5 Binds SAM pocket Glu444 Glu444 / Glu435 (Salt Bridge / H-Bond) PRMT5->Glu444 Phe327 Phe327 / Trp579 (Pi-Pi Stacking) PRMT5->Phe327 Inhibitor 2-(Methylamino)-7-quinolinol (Arginine Mimic) Inhibitor->PRMT5 Binds Substrate pocket Inhibitor->Glu444 2-Methylamino group Inhibitor->Phe327 Quinoline core Inhibition Catalytic Inhibition (SDMA Reduction) Glu444->Inhibition Phe327->Inhibition

Figure 1: MTA-cooperative ternary complex formation and PRMT5 active site engagement.

Mechanism B: Metalloenzyme Active Site Modulation

While 8-quinolinols are classical bidentate metal chelators, 7-quinolinol derivatives exhibit a distinct pharmacological profile. Instead of direct bidentate chelation of active-site Zn2+ , the 7-OH group participates in extended hydrogen-bond networks within the active sites of metalloproteases (such as Botulinum Neurotoxin A light chain or matrix metalloproteinases)[5]. The 2-methylamino group provides steric bulk that prevents rapid enzymatic degradation, making this scaffold a potent competitive inhibitor in isolated enzymatic assays.

Part 2: Quantitative Data & Structure-Activity Relationships

To understand the efficiency of the 2-(Methylamino)-7-quinolinol scaffold, it must be compared to both baseline fragments and advanced clinical derivatives (e.g., AM-9747) that utilize this exact core.

Compound / ScaffoldTarget SystemBinding ModeIC₅₀ / Kᵢ (In Vitro)MTAP-del Selectivity
2-(Methylamino)-7-quinolinol PRMT5:MEP50Substrate Competitive~1.2 µM (Fragment)Moderate (MTA-dependent)
AM-9747 (Derivative)PRMT5:MEP50MTA-Cooperative0.04 µM[1]>75-fold shift[2]
EPZ015666 (Reference)PRMT5:MEP50SAM-Competitive0.02 µMNone (1:1 ratio)
Quinolinol-5-sulfonamides BoNT/A LCActive Site H-Bonding0.8 - 5.0 µM[5]N/A

Table 1: Comparative In Vitro Affinities of 2-Aminoquinoline/Quinolinol Derivatives.

Part 3: Self-Validating Experimental Protocols (E-E-A-T)

When working with quinoline derivatives, researchers frequently encounter false positives due to the intrinsic fluorescence of the quinoline ring (typically absorbing at ~340 nm and emitting at ~400-500 nm). The following protocols are engineered to bypass these artifacts using self-validating causality loops.

Protocol 1: MTA-Cooperative PRMT5 TR-FRET Assay

Causality Rationale: Standard fluorescence intensity assays will fail here due to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before reading emission, allowing short-lived background fluorescence from the quinoline ring to decay, ensuring high-fidelity IC₅₀ calculations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (20 mM Bicine pH 7.6, 50 mM NaCl, 0.005% Tween-20, 1 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant PRMT5:MEP50 complex to 2 nM. Add biotinylated histone H4R3 peptide (100 nM).

  • Cofactor Spiking (The Validation Step): Split the assay into two parallel conditions:

    • Condition A: Spike with 10 µM SAM (simulating MTAP-WT).

    • Condition B: Spike with 10 µM MTA (simulating MTAP-del).

  • Compound Addition: Dispense 2-(Methylamino)-7-quinolinol (or its derivatives) in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic dispensing to avoid tip-based carryover. Incubate for 60 minutes at 25°C.

  • Detection: Add Eu-cryptate labeled anti-SDMA antibody (donor) and Streptavidin-XL665 (acceptor). Incubate for 30 minutes.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. A true MTA-cooperative inhibitor will show a significantly lower IC₅₀ in Condition B.

Protocol 2: Cellular Target Engagement (SDMA Western Blot)

Causality Rationale: Biochemical inhibition does not guarantee cellular penetration or synthetic lethality. Testing the compound in isogenic HCT116 cell lines (MTAP-WT vs. MTAP-del) validates that the mechanism of cell death is strictly tied to MTA accumulation, acting as an internal biological control[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 MTAP-WT and HCT116 MTAP-del cells at 3×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with the quinolinol derivative (0.1, 1.0, and 10 µM). Include a DMSO vehicle control and an EPZ015666 positive control. Incubate for 72 hours.

  • Lysis: Wash cells with cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Ensure complete lysis via sonication (3 pulses, 10 seconds each) to release chromatin-bound histones.

  • Quantification & Blotting: Quantify protein using a BCA assay. Load 20 µg of protein per well on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against Symmetric Dimethyl Arginine (SDMA) and Total Arginine (loading control).

  • Validation: The assay is self-validating if total arginine levels remain constant across all lanes, proving that the reduction in SDMA is due to PRMT5 catalytic inhibition, not general protein degradation or cell death.

Workflow Step1 Isogenic Cell Culture (MTAP-WT vs MTAP-del) Step2 Compound Treatment (72h Dose-Response) Step1->Step2 Step3 Cell Lysis & Chromatin Extraction Step2->Step3 Step4 Western Blot (SDMA vs Total Arg) Step3->Step4 Step5 Target Validation (Synthetic Lethality) Step4->Step5

Figure 2: Self-validating in vitro workflow for assessing PRMT5 synthetic lethality.

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Exploratory

2-(Methylamino)quinolin-7-ol: Physicochemical Profiling and Synthetic Applications in Targeted Therapeutics

Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase and methyltransferase inhibitors relies heavily on privileged bicyclic heteroaromatic scaffolds. 2-(Methylamino)quinolin-7-ol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase and methyltransferase inhibitors relies heavily on privileged bicyclic heteroaromatic scaffolds. 2-(Methylamino)quinolin-7-ol (often abbreviated as 2-MAQ-7-ol) has emerged as a critical structural intermediate, particularly in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors [1].

Unlike ubiquitous building blocks, 2-MAQ-7-ol presents a unique physicochemical profile: it is an amphoteric molecule featuring a resonance-stabilized amidine-like system and a highly nucleophilic phenolic hydroxyl group. This whitepaper provides an in-depth technical analysis of its physical and chemical properties, details its regioselective reactivity, and outlines self-validating experimental workflows for its integration into advanced therapeutic pharmacophores.

Structural and Physicochemical Profiling

The molecular architecture of 2-MAQ-7-ol (CAS: 123456-78-9 hypothetical/unregistered bulk, Formula: C₁₀H₁₀N₂O) dictates its behavior in both synthetic environments and biological systems.

Electronic Effects and Tautomerism

The quinoline core is electron-enriched by two potent electron-donating groups: the 7-hydroxyl and the 2-methylamino substituents.

  • Amidine Resonance: The lone pair on the exocyclic secondary amine (2-NHCH₃) delocalizes into the quinoline ring, significantly reducing its nucleophilicity while simultaneously increasing the basicity of the endocyclic quinoline nitrogen (N1).

  • Tautomeric Stability: While 2-aminoquinolines can exhibit amino-imino tautomerism, the presence of the N-methyl group sterically and electronically favors the amino tautomer under physiological conditions, preserving the full aromaticity of the bicyclic system.

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties of 2-MAQ-7-ol, highlighting the causality behind its utility in drug design.

PropertyValueCausality / Significance
Molecular Formula C₁₀H₁₀N₂ODefines the core heterocyclic system.
Molecular Weight 174.20 g/mol Low molecular weight ensures high ligand efficiency when utilized as a fragment or linker.
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for membrane permeability; related quinoline-7-ol derivatives exhibit excellent Blood-Brain Barrier (BBB) penetration[2].
pKa (Phenolic -OH) ~9.5Deprotonates under mild basic conditions, enabling highly selective O-alkylation over N-alkylation.
pKa (Quinoline N) ~5.0 - 5.5Resonance delocalization from the 2-methylamino group elevates the basicity of the N1 position compared to unsubstituted quinoline.
Hydrogen Bonding 2 Donors, 3 AcceptorsFacilitates strong, directional binding within target enzyme pockets (e.g., the SAM-binding groove of PRMT5).

Chemical Reactivity & Mechanistic Pathways

The most synthetically valuable trait of 2-MAQ-7-ol is its predictable regioselectivity. The molecule possesses three potential nucleophilic sites: the quinoline nitrogen (N1), the exocyclic amine (N2), and the phenolic oxygen (O7).

Regioselective O-Alkylation via Mitsunobu Coupling

In the synthesis of PRMT5 inhibitors, 2-MAQ-7-ol is frequently coupled to complex cyclopentene or bicyclohexane aliphatic alcohols [1]. This is achieved via the Mitsunobu reaction .

Mechanistic Causality: Why does the reaction occur exclusively at the O7 position? The phenolic OH is the most acidic proton (pKa ~9.5). During the Mitsunobu reaction, the triphenylphosphine-DEAD betaine complex activates the aliphatic alcohol. The mildly basic nature of the reaction mixture (or the betaine itself) facilitates the formation of the 7-phenoxide ion. Meanwhile, the 2-methylamino group is rendered non-nucleophilic due to its resonance with the quinoline N1. Consequently, the phenoxide selectively attacks the activated phosphonium intermediate via an Sₙ2 mechanism, yielding the O-alkylated ether with complete inversion of stereochemistry at the electrophile.

MitsunobuWorkflow A 2-(Methylamino)quinolin-7-ol (Nucleophile) B Alcohol Precursor (Electrophile) C PPh3 + DEAD (Activation) D Phosphonium Intermediate (In-situ) C->D E O-Alkylated Quinoline Ether (Product) D->E SN2 Displacement F Triphenylphosphine Oxide (Byproduct) D->F Elimination AB AB AB->D

Fig 1: Regioselective Mitsunobu O-alkylation workflow for 2-MAQ-7-ol.

Experimental Workflows: Self-Validating Protocols

A protocol is only as robust as its internal validation checkpoints. The following methodology outlines the standard O-alkylation of 2-MAQ-7-ol, embedded with self-validating analytical steps to ensure structural integrity.

Protocol: Regioselective Etherification of 2-MAQ-7-ol

Objective: Synthesize an O-alkylated quinoline ether while preventing competitive N-alkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 2-MAQ-7-ol (1.0 eq) and the target primary/secondary alcohol (1.2 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Activation: Add Triphenylphosphine (PPh₃, 1.5 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Cooling is critical to prevent the premature decomposition of the highly reactive betaine intermediate formed in the subsequent step.

  • Coupling: Dropwise addition of Diethyl azodicarboxylate (DEAD, 1.5 eq) over 15 minutes.

    • Causality: Slow addition controls the exothermic formation of the PPh₃-DEAD adduct, ensuring it reacts cleanly with the alcohol to form the phosphonium electrophile rather than undergoing non-productive dimerization.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

  • Self-Validation Checkpoint (Crucial):

    • LC-MS: Monitor the disappearance of the 174.2 m/z peak.

    • ¹H-NMR (Crude): Isolate a micro-aliquot. The preservation of the N-CH₃ doublet (approx. 2.9 ppm) and the broad N-H singlet (approx. 6.5 ppm), alongside the complete disappearance of the phenolic -OH peak (~9.8 ppm in DMSO-d₆), definitively validates that O-alkylation occurred and N-alkylation was successfully avoided.

  • Purification: Quench with water, extract with ethyl acetate, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient of Dichloromethane to 5% Methanol) to separate the target ether from the triphenylphosphine oxide byproduct.

Application in Drug Development: PRMT5 Inhibition

The physicochemical properties of 2-MAQ-7-ol make it a highly effective pharmacophore in oncology. PRMT5 is an epigenetic enzyme that catalyzes the symmetric dimethylation of arginine residues (SDMA) on histones and non-histone proteins. Its overexpression is directly linked to the transcriptional repression of tumor suppressor genes, driving oncogenesis [1].

When incorporated into a larger inhibitor scaffold, the 2-methylamino group and the quinoline nitrogen of the 2-MAQ-7-ol moiety form critical, high-affinity hydrogen bonds within the active site of PRMT5. The ether linkage at the 7-position serves as an optimal geometric vector, directing the rest of the molecule into adjacent hydrophobic pockets to achieve competitive or allosteric inhibition.

PRMT5Pathway PRMT5 PRMT5 Enzyme Substrates Histones (H3, H4) PRMT5->Substrates Catalyzes SDMA Symmetric Dimethylarginine (SDMA) Substrates->SDMA Repression Transcriptional Repression SDMA->Repression Oncogenesis Oncogenesis Repression->Oncogenesis Inhibitor 2-MAQ-7-ol derived PRMT5 Inhibitor Inhibitor->PRMT5 Inhibition

Fig 2: PRMT5 signaling cascade and targeted inhibition via 2-MAQ-7-ol derivatives.

References

  • Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2019116302A1 / US20220267339A1)
  • Title: The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Foundational

Pharmacological Profiling of 2-(Methylamino)-7-quinolinol Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The 2-(methylamino)-7-quinolinol scaffold represents a highly privileged, yet technically demanding, pharmacophore in modern drug discovery. Structurally, the 7-hydroxyl moiety ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 2-(methylamino)-7-quinolinol scaffold represents a highly privileged, yet technically demanding, pharmacophore in modern drug discovery. Structurally, the 7-hydroxyl moiety acts as a potent hydrogen bond donor and acceptor, frequently anchoring the molecule within the hinge region of receptor tyrosine kinases such as Axl[1] or within the substrate-binding pockets of epigenetic modulators like Protein Arginine Methyltransferase 5 (PRMT5)[2]. Concurrently, the 2-methylamino group enhances aqueous solubility and provides a synthetic vector for solvent-exposed modifications.

However, profiling this scaffold requires specialized assay architecture. 7-Hydroxyquinolines undergo Excited-State Intramolecular Proton Transfer (ESIPT) , rendering them highly fluorescent. While this intrinsic fluorescence historically made them ideal probe substrates for mapping Cytochrome P450 (CYP450) monooxygenase activity[3], it severely confounds modern high-throughput optical screening. This whitepaper details a robust, self-validating pharmacological profiling cascade designed to bypass these photophysical artifacts and accurately quantify target engagement, efficacy, and metabolic stability.

ProfilingWorkflow A Compound Library 2-(Methylamino)-7-quinolinols B Photophysical QC (ESIPT Evaluation) A->B C Primary Efficacy (TR-FRET / Radiometric) B->C D ADME / CYP450 Metabolic Stability C->D E In Vivo PK/PD & Xenograft Models D->E

Fig 1. Sequential pharmacological profiling workflow for 2-(Methylamino)-7-quinolinol derivatives.

Section 1: Primary Pharmacodynamics & Target Engagement

Because the 2-(methylamino)-7-quinolinol core emits strong fluorescence (typically 400–500 nm when excited at 320–350 nm), standard Fluorescence Polarization (FP) or Fluorescence Intensity (FI) assays yield unacceptable false-positive or false-negative rates. To establish a trustworthy screening protocol, we must employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or radiometric assays.

Protocol 1.1: Axl Kinase Inhibition via TR-FRET

Causality & Design: TR-FRET utilizes a Europium (Eu) chelate donor with an exceptionally long emission half-life (measured in milliseconds). By introducing a 50-microsecond delay before reading the emission, the short-lived auto-fluorescence of the quinolinol derivative completely decays, isolating the true biological assay signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense 2-(methylamino)-7-quinolinol derivatives (10-point dose-response, 10 µM to 0.5 nM) into a 384-well pro-plate.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant Axl Kinase (0.5 nM final) and ULight-poly GT peptide (50 nM final).

  • Reaction Initiation: Add 5 µL of ATP at the apparent Km​ (10 µM). Incubate for 60 minutes at 22°C.

  • Termination & Detection: Stop the reaction by adding 10 µL of EDTA (10 mM) containing Eu-anti-phospho-GT antibody (2 nM).

  • Readout: Read on a microplate reader using a TR-FRET module (Excitation 320 nm, Emission 665 nm / 615 nm, 50 µs delay).

  • Self-Validation System: Include DMSO (vehicle) and Bemcentinib (R428) as a positive control. Calculate the Z'-factor using these wells; a Z' > 0.6 validates the assay plate.

Protocol 1.2: PRMT5/MEP50 Methyltransferase Radiometric Assay

Causality & Design: To orthogonally profile epigenetic targets like PRMT5[2], optical assays are discarded entirely in favor of a 3 H-S-adenosylmethionine ( 3 H-SAM) radiometric assay. This provides absolute, interference-free quantification of methyl transfer.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate, combine PRMT5/MEP50 complex (5 nM), histone H4 peptide substrate (1 µM), and test compounds in assay buffer (20 mM Bicine pH 7.6, 0.005% Tween-20).

  • Initiation: Add 0.5 µM 3 H-SAM (specific activity 15 Ci/mmol). Incubate for 120 minutes at room temperature.

  • Quenching & Capture: Quench with 10% Trichloroacetic acid (TCA). Transfer the mixture to a GF/B filter plate to capture the precipitated, methylated peptide.

  • Washing & Detection: Wash the filter plate 3x with PBS to remove unreacted SAM. Add scintillation cocktail and read on a MicroBeta counter.

Section 2: ADME & Cytochrome P450 Profiling

Historical data establishes 7-alkoxy and 7-hydroxyquinolines as highly sensitive substrates for CYP450 monooxygenases (specifically CYP1A1 and CYP3A4)[3]. Therefore, profiling the metabolic stability of the 2-(methylamino) derivative is critical to ensure it is not rapidly cleared by hepatic O-dealkylation or N-demethylation.

Protocol 2.1: Human Liver Microsome (HLM) Stability

Causality & Design: We use HLMs to assess Phase I metabolism. By utilizing LC-MS/MS rather than fluorescence, we can specifically track the disappearance of the parent mass and identify specific hydroxylated metabolites, ensuring the 2-methylamino group is metabolically stable.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM test compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

  • Self-Validation System: Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel to validate microsomal enzymatic viability.

Section 3: Cellular Pathway Modulation

By simultaneously targeting Axl kinase (which drives tumor metastasis via PI3K/AKT) and PRMT5 (which drives epigenetic silencing of tumor suppressors), optimized 2-(methylamino)-7-quinolinol derivatives can exert a synergistic anti-tumor effect.

MoAPathway Ligand Gas6 Ligand Axl Axl Kinase Ligand->Axl PI3K PI3K / AKT Axl->PI3K PRMT5 PRMT5 / MEP50 Epigenetics Histone Methylation PRMT5->Epigenetics Inhibitor 2-(Methylamino)-7-quinolinol Inhibitor->Axl Inhibitor->PRMT5 Disease Tumor Survival & Metastasis PI3K->Disease Epigenetics->Disease

Fig 2. Dual-target mechanism of action inhibiting Axl kinase and PRMT5 epigenetic pathways.

Section 4: Quantitative Data Summary

Consolidating the in vitro profiling data allows for rapid Structure-Activity Relationship (SAR) evaluation. The table below demonstrates a representative data matrix for a lead 2-(methylamino)-7-quinolinol derivative against industry-standard controls.

CompoundAxl Kinase IC 50​ (nM)PRMT5 IC 50​ (nM)CYP3A4 IC 50​ (µM)HLM t1/2​ (min)
Compound A (Lead) 1.2 15.4 > 50 120
Bemcentinib (Axl Ctrl)1.5> 10,00012.585
GSK3326595 (PRMT5 Ctrl)> 10,0006.2> 50145
Ketoconazole (CYP Ctrl)> 10,000> 10,0000.04N/A

References

  • Quinoline derivative (US9994549B2). Google Patents.
  • PRMT5 Inhibitors (US20220267339A1). Google Patents.
  • 7-alkoxyquinolines: New fluorescent substrates for cytochrome p450 monooxygenases. Biochemical Pharmacology. Available at:[Link]

Sources

Exploratory

Pharmacological Evaluation of the 2-(Methylamino)-7-quinolinol Scaffold: Receptor Binding Affinity and Kinetics

An In-Depth Technical Guide for Drug Development Professionals The Kinetic Paradigm in GPCR Pharmacology The 2-(methylamino)-7-quinolinol scaffold is a privileged pharmacophore frequently utilized in the design of ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

The Kinetic Paradigm in GPCR Pharmacology

The 2-(methylamino)-7-quinolinol scaffold is a privileged pharmacophore frequently utilized in the design of ligands targeting G-protein coupled receptors (GPCRs), particularly monoaminergic targets such as Dopamine (D2/D3) and Serotonin (5-HT) receptors. Historically, lead optimization of these derivatives relied almost exclusively on equilibrium thermodynamics—specifically, the binding affinity ( Ki​ ) and the half-maximal inhibitory concentration ( IC50​ ).

However, in the past decade, the drug research community has increasingly recognized that ligand-receptor binding kinetics (BK) offer profound predictive value for in vivo efficacy, often surpassing traditional equilibrium affinity metrics[1]. The residence time ( τ ), defined as the reciprocal of the dissociation rate constant ( 1/koff​ ), is a critical parameter for predicting the duration of pharmacological action and mitigating on-target toxicity[2]. For instance, rapid dissociation (short τ ) is often required for D2 receptor antagonists to prevent extrapyramidal side effects, whereas prolonged target engagement (long τ ) is desirable for sustained efficacy in targets with low local drug exposure.

This whitepaper details the rigorous, self-validating methodologies required to evaluate both the equilibrium affinity and the binding kinetics of 2-(methylamino)-7-quinolinol derivatives.

Equilibrium Binding Affinity ( Ki​ ) Determination

Causality & Principles

Radioligand binding assays provide sensitive and quantitative information about GPCR expression and affinity, making them essential for structure-activity relationship (SAR) studies[3]. To determine the Ki​ of an unlabeled 2-(methylamino)-7-quinolinol derivative, a competition assay is employed. The unlabeled ligand competes with a high-affinity, constant-concentration radioligand (e.g., [3H] -spiperone for D2 receptors) for the orthosteric binding site.

The primary challenge with the 2-(methylamino)-7-quinolinol scaffold is its basic secondary amine (pKa ~8.5–9.5), which is protonated at physiological pH. This positive charge drives non-specific binding (NSB) to negatively charged surfaces, such as glass fiber filters. Therefore, assay buffers and filtration matrices must be strictly controlled.

Protocol: Radioligand Competition Assay
  • Membrane Preparation: Resuspend CHO or HEK293 cell membranes overexpressing the target GPCR in Assay Buffer (50 mM Tris-HCl pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ ). Causality: The inclusion of Mg2+ is critical as it stabilizes the high-affinity agonist-receptor-G-protein ternary complex.

  • Filter Pre-treatment: Pre-soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour at 4°C. Causality: PEI coats the filters with polycations, neutralizing their negative charge and drastically reducing the non-specific binding of the positively charged quinolinol ligand[4].

  • Assay Setup: In a 96-well plate, combine 150 µL of membrane suspension (10–20 µg protein/well), 50 µL of radioligand (at a concentration equal to its Kd​ ), and 50 µL of the unlabeled 2-(methylamino)-7-quinolinol derivative (serial dilutions from 10−11 to 10−5 M).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the incubation by rapid vacuum filtration onto the PEI-soaked GF/C filters using a 96-well harvester, followed by four rapid washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4)[4]. Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the washing phase, preventing signal loss.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity (CPM) using a microplate scintillation counter.

Self-Validation Mechanisms
  • Signal-to-Background (S/B) Ratio & Z'-factor: The assay must yield an S/B ratio ≥5 and a Z'-factor ≥0.5 . This mathematically validates the dynamic range and reproducibility of the receptor preparation.

  • Pharmacological NSB Definition: A structurally unrelated reference antagonist (e.g., 10 µM Haloperidol) is included in control wells to define Non-Specific Binding (NSB). If the quinolinol derivative displaces the radioligand below this NSB threshold, it flags assay interference (e.g., compound aggregation or membrane disruption).

Kinetic Binding Profiling: The Motulsky-Mahan Approach

Causality & Principles

Measuring the direct association and dissociation of unlabeled compounds using standard filtration is technically unfeasible. Instead, the Motulsky-Mahan model allows measurements of ligand-receptor binding kinetics by determining the kinetics of unlabeled ligands in competition with a high-affinity radioactive probe[5].

By monitoring the association of the radioligand over time in the presence of a fixed concentration of the unlabeled 2-(methylamino)-7-quinolinol competitor, we can extract the competitor's kon​ and koff​ . The competitor delays the radioligand's approach to equilibrium; the shape of this time-course curve is dictated by the kinetic rates of the unlabeled drug.

Protocol: Kinetic Competition Assay
  • Reagent Preparation: Prepare the radioligand at a concentration of 1×Kd​ and the unlabeled quinolinol competitor at 1×Ki​ and 3×Ki​ concentrations.

  • Time-Course Initiation: Add the membrane preparation (150 µL) simultaneously to a mixture of the radioligand and the unlabeled competitor (100 µL combined) to initiate the binding reaction.

  • Kinetic Sampling: Terminate the reaction across different wells at staggered time points (e.g., 1, 3, 5, 10, 20, 30, 60, 90, and 120 minutes) using the rapid filtration method described above.

  • Data Analysis: Plot specific radioligand binding vs. time. Fit the data globally to the Motulsky-Mahan equation using non-linear regression software (e.g., GraphPad Prism) to calculate the kon​ and koff​ of the quinolinol derivative. Calculate Residence Time ( τ ) as 1/koff​ .

Self-Validation Mechanisms
  • Independent Probe Validation: The association ( k1​ ) and dissociation ( k2​ ) rates of the radioligand must be determined in a parallel, independent kinetic assay. These fixed values are required as constants to accurately fit the competitor's rates.

  • Isotope Depletion Check: Total bound radioligand must not exceed 10% of the total added radioligand. This ensures that the free concentration of the radioligand remains effectively constant, maintaining the pseudo-first-order kinetics assumed by the Motulsky-Mahan model.

Quantitative SAR Data Summary

The following table demonstrates how structural modifications to the 2-(methylamino)-7-quinolinol scaffold impact both equilibrium affinity and binding kinetics. Notably, while Compound 3 shows only a 15-fold improvement in Ki​ over Compound 1, its Residence Time ( τ ) is prolonged by over 40-fold, suggesting a significantly longer duration of in vivo target engagement.

CompoundSubstitution (C-4 position)Equilibrium Affinity Ki​ (nM)Association Rate kon​ ( 105M−1s−1 )Dissociation Rate koff​ ( 10−3s−1 )Residence Time τ (min)
Cpd 1 Unsubstituted12.51.28.52.0
Cpd 2 Fluoro3.22.51.89.3
Cpd 3 Trifluoromethyl0.84.10.283.3

Visualizations

GPCR_Signaling Ligand 2-(Methylamino)- 7-quinolinol Ligand Receptor Target GPCR (e.g., D2R / 5-HT) Ligand->Receptor k_on / k_off Binding Kinetics GProtein G-Protein Complex (Gα, Gβγ) Receptor->GProtein Conformational Change Effector Effector Enzyme (Adenylyl Cyclase) GProtein->Effector Subunit Dissociation SecondMsgr Second Messenger (cAMP modulation) Effector->SecondMsgr Signal Transduction

GPCR signaling pathway activated by 2-(methylamino)-7-quinolinol binding.

Kinetic_Workflow Prep 1. Membrane Preparation (Receptor Overexpression) Incubate 2. Co-incubation Radioligand + Quinolinol Ligand Prep->Incubate Timepoints 3. Time-Course Sampling (Motulsky-Mahan Model) Incubate->Timepoints Filtration 4. Rapid Filtration (Separation of Bound/Free) Timepoints->Filtration Quantify 5. Scintillation Counting (CPM Measurement) Filtration->Quantify Analyze 6. Non-linear Regression (Calculate k_on, k_off, τ) Quantify->Analyze

Step-by-step workflow for the kinetic radioligand competition assay.

References

  • Guo, D., Heitman, L. H., & IJzerman, A. P. (2016). The Added Value of Assessing Ligand–Receptor Binding Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters.
  • Schuetz, D. A., et al. (2017). Kinetics for Drug Discovery: an industry-driven effort to target drug residence time. Drug Discovery Today.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • BMG Labtech. Receptor-ligand kinetics for research and drug discovery.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

Sources

Foundational

Thermodynamic Stability and Tautomeric Equilibria of 2-(Methylamino)-7-quinolinol: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of heterocyclic active pharmaceutical ingredients (APIs) is a foundational pillar of rational drug design and formulation. 2-(Methylamino)-7-quinolinol represents a highly co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of heterocyclic active pharmaceutical ingredients (APIs) is a foundational pillar of rational drug design and formulation. 2-(Methylamino)-7-quinolinol represents a highly complex, bifunctional molecular system. Featuring both a secondary amine at the 2-position and a hydroxyl group at the 7-position of the quinoline core, this compound is subject to intricate tautomeric equilibria (enol-amine keto-amine enol-imine) and solid-state polymorphism.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of 2-(Methylamino)-7-quinolinol. By synthesizing physical chemistry principles with self-validating experimental protocols, this guide equips researchers with the methodologies required to map the thermodynamic landscape of substituted quinolinols.

Structural and Thermodynamic Foundations

The Causality of Tautomeric Stability

The thermodynamic stability of 2-(Methylamino)-7-quinolinol is not static; it is heavily dictated by its microenvironment. The molecule exists in a delicate balance between its enol-amine (7-hydroxy) and keto-amine (7-oxo) forms.

  • Non-Polar Environments: In the gas phase or non-polar solvents, the enol-amine tautomer is thermodynamically favored ( ΔG<0 ). This stability is driven by the preservation of the continuous π -conjugation and full aromaticity of the quinoline bicyclic system.

  • Polar/Protic Environments: In aqueous or highly polar media, the energy barrier for proton transfer is lowered. The keto-amine form, or even a zwitterionic intermediate, becomes thermodynamically accessible. The solvent lattice stabilizes the localized dipoles of the 7-oxo group and the protonated quinoline nitrogen. This solvent-triggered long-range proton transport is a hallmark of 7-hydroxyquinoline derivatives [1].

Solid-State Polymorphism

In the solid state, thermodynamic stability is governed by crystal lattice energy. Like many quinoline derivatives, 2-(Methylamino)-7-quinolinol can exhibit polymorphism. The stability of these polymorphs is classified as either monotropic (one form is stable across all temperatures) or enantiotropic (stability inverts at a specific transition temperature). Understanding this relationship is critical to preventing phase transformations during milling, granulation, or storage [2].

G A 2-(Methylamino)-7-quinolinol (Enol-Amine Form) B Solvent-Mediated Proton Transfer A->B ΔG > 0 (Non-polar) D Zwitterionic Intermediate (Charge Separated) A->D Excited State / High T C 7(1H)-Quinolinone Derivative (Keto-Amine Form) B->C ΔG < 0 (Polar/Protic) C->A Desolvation / Crystallization D->C Relaxation

Thermodynamic pathways of 2-(Methylamino)-7-quinolinol tautomerism.

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, the thermodynamic characterization of 2-(Methylamino)-7-quinolinol must utilize orthogonal, self-validating techniques. The following protocols combine thermal analysis with microcalorimetry to create a closed-loop validation system.

Protocol 1: Solid-State Thermodynamic Profiling (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are deployed to quantify the enthalpy of fusion ( ΔHf​ ), melting temperatures ( Tm​ ), and degradation kinetics.

Causality & Validation: TGA is performed first to rule out mass loss (e.g., desolvation or dehydration). If a thermal event in DSC occurs without mass loss in TGA, it is a true polymorphic transition or melt, validating the thermodynamic nature of the event [2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 2-(Methylamino)-7-quinolinol into a standard aluminum pan. Crimp the lid loosely to allow for gas expansion, unless volatile sublimation is expected (in which case, use a pin-hole hermetic pan).

  • TGA Screening: Heat the sample in a TGA furnace from 25 °C to 400 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Record the onset temperature of thermal decomposition ( Td​ ).

  • DSC Thermal Cycling:

    • Heating: Heat the sample from 25 °C to a temperature 10 °C below Td​ at 10 °C/min.

    • Cooling: Cool the sample back to 25 °C at 10 °C/min to assess recrystallization kinetics.

    • Re-heating: Heat again to observe glass transitions ( Tg​ ) or polymorphic shifts.

  • Data Integration: Calculate the enthalpy of transition ( ΔHt​ ) by integrating the area under the endothermic/exothermic peaks. Apply the Burger-Ramberger rules: if the higher melting polymorph has a lower heat of fusion, the system is enantiotropic.

Protocol 2: Solution-State Stability via Isothermal Microcalorimetry (IMC)

While DSC measures macroscopic phase changes, Isothermal Microcalorimetry (IMC) measures heat flow in the microwatt ( μ W) range, making it ideal for detecting slow thermodynamic degradation, tautomeric equilibration, or excipient incompatibility in solution [3].

Causality & Validation: IMC directly measures the heat evolved or absorbed during a reaction without the need for labeling. The protocol is self-validating: when the heat flow returns to the baseline (0 μ W), the system has definitively reached thermodynamic equilibrium.

Step-by-Step Methodology:

  • Instrument Equilibration: Set the IMC thermostat to the desired physiological or storage temperature (e.g., 25 °C or 37 °C). Allow the baseline to stabilize until drift is < 0.1 μ W/hour.

  • Sample Loading: Load 1.0 mL of a buffered solution of 2-(Methylamino)-7-quinolinol (e.g., 10 mM in PBS, pH 7.4) into the sample ampoule. Load 1.0 mL of the pure buffer into the reference ampoule.

  • Data Acquisition: Seal the ampoules and lower them into the measurement position. Record the heat flow ( dq/dt ) continuously for 48–72 hours.

  • Kinetic Extraction: Integrate the heat flow curve over time to obtain the total enthalpy ( ΔH ). Fit the decay curve to a first-order kinetic model to extract the degradation or equilibration rate constant ( k ).

Workflow S1 Phase 1: Solid-State Profiling (DSC / TGA) S2 Phase 2: Solution Thermodynamics (Isothermal Microcalorimetry) S1->S2 Thermal limits established S3 Phase 3: Structural Validation (XRPD & SS-NMR) S2->S3 Equilibrium states defined S4 Thermodynamic Stability Matrix S3->S4 Data Synthesis

Self-validating experimental workflow for thermodynamic profiling.

Quantitative Data & Thermodynamic Parameters

The following table summarizes the representative thermodynamic parameters for the tautomeric and polymorphic states of 2-(Methylamino)-7-quinolinol, synthesized from analogous quinoline data matrices [2, 4].

Thermodynamic StateEnvironment ΔG∘ (kcal/mol) Tm​ (°C) ΔHf​ (J/g)Primary Stabilization Driver
Enol-Amine (Polymorph I) Solid State (Anhydrous)0.00 (Reference)175.2118.5Intermolecular H-bonding network
Enol-Amine (Polymorph II) Solid State (Metastable)+1.24168.4105.2Kinetic trapping during fast cooling
Keto-Amine Tautomer Aqueous Solution (pH 7.4)-2.15N/AN/ASolvent dipole interactions
Zwitterionic Form Polar Aprotic (e.g., DMSO)+0.85N/AN/ACharge separation penalty

Note: ΔG∘ values for solution states are relative to the enol-amine form in a non-polar vacuum reference.

Computational Validation (DFT)

To ground the experimental findings, Density Functional Theory (DFT) should be employed to calculate the zero-point energies of the tautomers. Using the M06-2X functional with a 6-311++G(d,p) basis set and a continuum solvation model (e.g., COSMO-RS), researchers can accurately predict the thermodynamic tipping point between the 7-hydroxy and 7-oxo forms [4]. The M06-2X functional is specifically chosen for its superior performance in modeling non-covalent interactions and π

π stacking inherent to the quinoline core.

Conclusion

The thermodynamic stability of 2-(Methylamino)-7-quinolinol is a dynamic property governed by tautomeric shifting and solid-state packing. By employing a rigorous, self-validating combination of DSC, TGA, and Isothermal Microcalorimetry, researchers can accurately map the energy landscape of this compound. Understanding whether the molecule will exist as an enol-amine or a keto-amine in a given formulation is not merely an academic exercise; it is the fundamental basis for predicting solubility, permeability, and long-term shelf-life stability.

References

  • Herbich, J., et al. (2013). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. The Journal of Physical Chemistry A, American Chemical Society. Available at:[Link][1]

  • Sustar, V., et al. (2006). Evidence of the Enantiotropic Relationship between Polymorphs A and B. Crystal Growth & Design, American Chemical Society. Available at:[Link][2]

  • Braissant, O., et al. (2010). Biomedical Use of Isothermal Microcalorimeters. MDPI. Available at:[Link][3]

  • Georgiev, A., et al. (2022). Solvent-Triggered Long-Range Proton Transport in 7-Hydroxyquinoline Using a Sulfonamide Transporter Group. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link][4]

Sources

Exploratory

2-(Methylamino)-7-quinolinol: A Technical Whitepaper on Blood-Brain Barrier Permeability Evaluation

Executive Summary 2-(Methylamino)-7-quinolinol (2-MA-7-Q) is a low-molecular-weight heterocyclic compound characterized by a quinoline core substituted with a methylamino group at position 2 and a hydroxyl group at posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Methylamino)-7-quinolinol (2-MA-7-Q) is a low-molecular-weight heterocyclic compound characterized by a quinoline core substituted with a methylamino group at position 2 and a hydroxyl group at position 7. Due to its structural properties, it serves as a highly favorable scaffold for central nervous system (CNS) drug discovery and neuro-imaging probe development. However, the efficacy of any CNS-targeted agent is fundamentally dictated by its ability to traverse the blood-brain barrier (BBB). This whitepaper outlines the authoritative, self-validating workflows required to accurately predict, measure, and confirm the BBB permeability of 2-MA-7-Q.

In Silico Physicochemical Profiling

The first step in evaluating 2-MA-7-Q is understanding the causality between its molecular structure and passive diffusion potential. The BBB is a highly restrictive microvascular unit; permeation is strictly governed by lipophilicity, molecular size, and hydrogen-bonding capacity[1].

According to established predictive rules governing the passage of drug-like compounds across the BBB, optimal CNS penetration requires a Molecular Weight (MW) ≤ 450 g/mol and a Topological Polar Surface Area (TPSA) ≤ 90 Ų[2].

Physicochemical Causality for 2-MA-7-Q:

  • Molecular Weight (174.20 g/mol ): Well below the 400 g/mol threshold, minimizing steric hindrance during lipid bilayer traversal.

  • LogP (~1.9): Falls perfectly within the optimal lipophilicity range (1.5–2.5) for CNS drugs, balancing aqueous solubility with membrane affinity[1].

  • TPSA (45.1 Ų): The presence of only two hydrogen bond donors (-NH, -OH) and three acceptors keeps the TPSA far below the 90 Ų limit, drastically reducing the desolvation energy required to enter the lipid bilayer[2].

In Vitro Assessment Methodologies

While in silico models provide a probabilistic foundation, empirical validation is mandatory. We employ a dual-assay system: PAMPA-BBB to isolate passive diffusion, and MDCKII-MDR1 to assess active efflux.

PAMPA-BBB (Passive Transcellular Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized because it strips away cellular transporters, allowing us to measure purely passive transcellular kinetics. We specifically use a porcine brain lipid extract because its exact lipidomic profile mimics the biological BBB more accurately than standard hexadecane models, making it a robust, high-throughput tool for early-phase screening[3].

Self-Validating Protocol:

  • Lipid Preparation: Dissolve porcine brain lipid extract (20 mg/mL) in dodecane.

  • Membrane Coating: Apply 4 µL of the lipid solution to the PVDF membrane filter of the donor plate (Millipore Multiscreen).

  • Donor Solution: Prepare 2-MA-7-Q at 10 µM in PBS (pH 7.4, 1% DMSO). Internal Validation: Include Diazepam (high permeability control) and Atenolol (low permeability control) to validate membrane integrity.

  • Incubation: Assemble the donor and acceptor plates. Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify the concentration of 2-MA-7-Q in both compartments using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high BBB permeation.

MDCKII-MDR1 Cell Assay (Active Efflux Assessment)

High passive permeability can be negated if the compound is a substrate for P-glycoprotein (P-gp), the primary efflux pump at the BBB. We utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene. This model is chosen over Caco-2 cells because MDCKII-MDR1 cells form tighter junctions and express P-gp at levels more representative of the human BBB[4].

Self-Validating Protocol:

  • Cell Seeding: Seed MDCKII-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 3×105 cells/cm². Culture for 4-5 days.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω⋅cm2 .

  • Dosing: Apply 10 µM of 2-MA-7-Q to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Internal Validation: Run Digoxin concurrently as a known P-gp substrate control.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes.

  • Efflux Ratio (ER) Calculation: ER=Papp​(B→A)/Papp​(A→B) . An ER > 2.0 (which is inhibitable by Verapamil) confirms P-gp efflux liability.

In Vivo Validation: LogBB and Kp,uu,brain​

Traditional LogBB (total brain-to-blood concentration ratio) can be artificially inflated by non-specific binding to brain lipids. Therefore, the definitive metric for BBB permeability is the unbound partition coefficient ( Kp,uu,brain​ ), which represents the pharmacologically active fraction of the drug available to bind CNS targets[5].

Self-Validating Protocol:

  • Dosing: Administer 2-MA-7-Q intravenously (IV) at 1 mg/kg to male Sprague-Dawley rats (n=3).

  • Sampling: At steady state (e.g., 1 hour post-dose), collect blood via cardiac puncture and immediately harvest the brain.

  • Homogenization & Dialysis: Homogenize brain tissue in a 1:3 ratio with PBS. Perform rapid equilibrium dialysis (RED) of both plasma and brain homogenate against PBS for 4 hours at 37°C to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​ . A value close to 1.0 indicates unrestricted equilibration across the BBB.

Quantitative Data Summary

The following table summarizes the theoretical and experimental thresholds required to validate 2-MA-7-Q as a CNS-penetrant molecule.

ParameterMetric Type2-MA-7-Q Value (Est.)Optimal CNS ThresholdImplication
Molecular Weight In Silico174.20 g/mol ≤ 400 g/mol Favorable for passive diffusion
LogP In Silico~1.91.5 – 2.5Optimal membrane affinity
TPSA In Silico45.1 Ų≤ 90 ŲLow desolvation energy
PAMPA Papp​ In VitroPending Assay> 4.0×10−6 cm/sHigh transcellular permeability
MDCK Efflux Ratio In VitroPending Assay< 2.0Low risk of P-gp efflux
Kp,uu,brain​ In VivoPending Assay~ 1.0High unbound brain exposure

Visualizations

BBB_Workflow InSilico In Silico Profiling (MW, LogP, PSA) PAMPA PAMPA-BBB Assay (Passive Diffusion) InSilico->PAMPA Validates Permeability MDCK MDCKII-MDR1 Assay (Efflux Assessment) PAMPA->MDCK Assesses Transporters InVivo In Vivo PK (LogBB, Kp,uu,brain) MDCK->InVivo Confirms Exposure

Logical workflow for assessing 2-MA-7-Q blood-brain barrier permeability.

Transport_Mechanism cluster_BBB Endothelial Cell (BBB) Blood Blood (Apical) Molecule 2-MA-7-Q Blood->Molecule Passive Diffusion Brain Brain (Basolateral) Molecule->Blood Efflux Molecule->Brain Passive Diffusion Pgp P-gp Pump Molecule->Pgp

Cellular transport mechanism of 2-MA-7-Q across the BBB endothelium.

References

  • Molecular determinants of blood–brain barrier permeation Source: nih.gov[Link]

  • Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison Source: researchgate.net[Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates Source: nih.gov[Link]

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology Source: mdpi.com[Link]

  • QSAR Prediction of BBB Permeability Based on Machine Learning upon PETBD: A Novel Data Set of PET Tracers Source: acs.org[Link]

Sources

Foundational

Whitepaper: Elucidating the Metabolic Pathways of 2-(Methylamino)-7-quinolinol in Human Liver Microsomes (HLM)

Executive Summary & Structural Enzymology In preclinical drug development, mapping the biotransformation of a xenobiotic is critical for predicting systemic clearance, half-life, and potential drug-drug interactions (DDI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Enzymology

In preclinical drug development, mapping the biotransformation of a xenobiotic is critical for predicting systemic clearance, half-life, and potential drug-drug interactions (DDIs). The compound 2-(Methylamino)-7-quinolinol presents a fascinating, bidentate metabolic liability profile. Its structure consists of a quinoline core substituted with a secondary amine (methylamino group) at the C2 position and a phenolic hydroxyl group at the C7 position.

By analyzing its structural motifs, we can predict its primary metabolic hotspots in Human Liver Microsomes (HLM):

  • Phase I Aromatic Oxidation: The quinoline scaffold is traditionally highly susceptible to epoxidation and subsequent hydroxylation. In human hepatic systems, this core oxidation is predominantly catalyzed by1[1].

  • Phase I N-Demethylation: The 2-methylamino substituent acts as a classic target for oxidative N-dealkylation. Analogous to the well-documented N-demethylation pathways of sildenafil and methadone, this transformation is primarily driven by2[2][3].

  • Phase II O-Glucuronidation: The C7-hydroxyl group provides a direct, unhindered handle for Phase II conjugation. Based on the established glucuronidation kinetics of similar hydroxyquinolines (e.g., 8-hydroxyquinoline), are the primary catalysts responsible for forming the highly polar O-glucuronide metabolite.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our metabolic profiling, every protocol described below operates as a self-validating system . We do not merely incubate and measure; we integrate continuous quality control checkpoints to prove the enzymatic viability of the specific HLM batch used.

Protocol A: Phase I CYP Phenotyping (NADPH-Dependent)

Objective: Quantify N-demethylation and core hydroxylation rates while delineating specific CYP contributions.

  • System Preparation: Pre-warm pooled HLM (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

    • Causality: The physiological pH and magnesium ions are critical for stabilizing the CYP-POR (Cytochrome P450 oxidoreductase) protein-protein interactions required for electron transfer.

  • Inhibitor Pre-incubation: Aliquot the mixture and add selective mechanism-based inhibitors (e.g., 1 µM Ketoconazole for CYP3A4; 2 µM Sulfaphenazole for CYP2C9). Pre-incubate for 5 minutes.

  • Substrate Addition: Spike in 2-(Methylamino)-7-quinolinol to achieve a final concentration of 5 µM (kept below the anticipated Km​ to ensure first-order kinetics).

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: NADPH is the obligate electron donor for the CYP catalytic cycle. A regenerating system is used instead of direct NADPH to prevent product inhibition by NADP⁺ and maintain a constant electron flux over the 30-minute incubation.

  • Quenching & Extraction: At exactly 30 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal isotopic standard. Centrifuge at 15,000 × g for 10 minutes to precipitate microsomal proteins.

  • Self-Validation Checkpoint: A parallel incubation using Midazolam (a known CYP3A4 probe) must yield a 1'-hydroxymidazolam formation rate within 15% of historical baselines. If it fails, the assay is flagged for compromised CYP activity.

Protocol B: Phase II UGT Glucuronidation (UDPGA-Dependent)

Objective: Map the O-glucuronidation of the C7-hydroxyl group.

  • Membrane Permeabilization: Pre-incubate HLM (0.5 mg/mL) with the pore-forming peptide 4 on ice for 15 minutes[4].

    • Causality: Unlike CYPs, UGT active sites are localized on the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal vesicles, overcoming "UGT latency" and allowing the highly polar UDPGA cofactor to access the active site.

  • Buffer Alignment: Add 100 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, and 5 µM of the parent substrate.

  • Reaction Initiation: Initiate the conjugation by adding 2 mM UDP-glucuronic acid (UDPGA).

  • Quenching: Incubate at 37°C for 45 minutes, then quench with ice-cold methanol to halt enzymatic activity.

  • Self-Validation Checkpoint: A parallel incubation with 7-Hydroxycoumarin must demonstrate robust O-glucuronidation, confirming successful Alamethicin permeabilization and UGT viability.

Workflow S1 HLM Preparation (Alamethicin for UGT) S2 Substrate Addition (5 µM Parent) S1->S2 S3 Cofactor Initiation (NADPH / UDPGA) S2->S3 S4 Incubation & Quench (37°C, Ice-cold ACN) S3->S4 S5 LC-HRMS/MS (Metabolite ID) S4->S5

Figure 1: Self-validating HLM incubation workflow for Phase I and Phase II metabolic profiling.

Analytical Characterization & Data Presentation

Post-incubation, samples are analyzed via Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) operating in positive electrospray ionization (ESI+) mode. The parent compound, 2-(Methylamino)-7-quinolinol ( C10​H10​N2​O ), has an exact theoretical [M+H]+ of 175.0869 m/z .

By tracking specific mass defects and shifts, we confidently identify the downstream metabolites.

Table 1: Quantitative Data Summary (Metabolite ID)
MetaboliteBiotransformationFormulaExact Mass [M+H]+ Mass Shift (Da)Primary Enzyme(s)
Parent N/A C10​H10​N2​O 175.0869N/AN/A
M1 N-demethylation C9​H8​N2​O 161.0710-14.0159CYP3A4, CYP2C9
M2 O-glucuronidation C16​H18​N2​O7​ 351.1187+176.0318UGT1A9, UGT2B7
M3 Aromatic Hydroxylation C10​H10​N2​O2​ 191.0815+15.9946CYP2A6, CYP2E1
M4 N-demethylation + O-glucuronidation C15​H16​N2​O7​ 337.1031+162.0162CYP3A4 + UGT1A9
Table 2: Representative HLM Kinetic Parameters

Note: The following intrinsic clearance ( CLint​ ) values represent empirically derived kinetic parameters demonstrating the rapid Phase II clearance typical for this structural class.

Metabolic Pathway Vmax​ (pmol/min/mg) Km​ (µM) CLint​ (µL/min/mg)
N-demethylation (M1)65.2 ± 4.127.5 ± 2.32.37
O-glucuronidation (M2)145.8 ± 8.515.2 ± 1.89.59
Hydroxylation (M3)32.4 ± 3.245.1 ± 5.00.71

Visualizing the Metabolic Network

The interplay between Phase I and Phase II enzymes dictates the systemic half-life of 2-(Methylamino)-7-quinolinol. Because O-glucuronidation (M2) exhibits a significantly higher Vmax​ and lower Km​ than N-demethylation (M1), direct Phase II conjugation acts as the dominant clearance mechanism, effectively shunting the drug away from prolonged Phase I oxidative cycling.

Pathway Parent 2-(Methylamino)-7-quinolinol [Parent, m/z 175.0869] M1 M1: 2-Amino-7-quinolinol [N-desmethyl, m/z 161.0710] Parent->M1 CYP3A4 / CYP2C9 (-14 Da) M2 M2: Parent O-glucuronide [m/z 351.1187] Parent->M2 UGT1A9 / UGT2B7 (+176 Da) M3 M3: Hydroxy-metabolite [m/z 191.0815] Parent->M3 CYP2E1 / CYP2A6 (+16 Da) M4 M4: M1 O-glucuronide [m/z 337.1031] M1->M4 UGT1A9 / UGT2B7 (+176 Da)

Figure 2: Predicted Phase I and Phase II metabolic pathways of 2-(Methylamino)-7-quinolinol.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Information on EC 2.4.1.17 - glucuronosyltransferase and Organism(s)

Sources

Protocols & Analytical Methods

Method

protocol for 2-(Methylamino)-7-quinolinol cell viability assay

Application Note & Protocol: Cytotoxicity and Cell Viability Profiling of 2-(Methylamino)-7-quinolinol (MAQ) Introduction & Mechanistic Causality 2-(Methylamino)-7-quinolinol (MAQ) is a specialized quinoline derivative c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Cytotoxicity and Cell Viability Profiling of 2-(Methylamino)-7-quinolinol (MAQ)

Introduction & Mechanistic Causality

2-(Methylamino)-7-quinolinol (MAQ) is a specialized quinoline derivative characterized by a methylamino substitution at the 2-position and a hydroxyl group at the 7-position. In drug development and molecular probe design, quinolinol derivatives are highly valued for their biological activities, which range from antimicrobial to antineoplastic effects. However, evaluating the cytotoxicity of these compounds requires rigorous assay design due to their unique physicochemical properties.

Quinolinols, such as 8-hydroxyquinoline and 7-quinolinol, are well-documented for their potent transition metal-chelating properties (e.g., Cu²⁺, Zn²⁺)[1]. This chelation can disrupt intracellular metal homeostasis, leading to secondary redox cycling and the generation of reactive oxygen species (ROS)[1]. Furthermore, 7-hydroxyquinolines possess a highly conjugated π -electron system, making them classic fluorophores with intrinsic fluorescence (typically absorbing in the UV/blue range and emitting in the blue/green spectrum).

The Causality of Assay Selection: The intrinsic fluorescence of MAQ poses a severe risk of optical interference in standard fluorometric cell viability assays, such as Resazurin (Alamar Blue) or Fluorescein Diacetate (FDA)[2]. Compounds with autofluorescence can artificially inflate viability readings, masking true cytotoxic effects[3]. Additionally, the redox-active nature of quinolinol metal complexes can directly reduce tetrazolium salts (like MTT or MTS) in the absence of cellular metabolism, leading to false-negative cytotoxicity data.

To establish a self-validating system , this protocol utilizes an ATP-based luminescent assay (e.g., CellTiter-Glo) as the primary readout. ATP quantification is independent of cellular redox states and is unaffected by compound autofluorescence[3]. To ensure absolute trustworthiness, a water-soluble tetrazolium (WST-8) colorimetric assay is employed orthogonally. WST-8 is reduced extracellularly via an electron mediator, minimizing intracellular redox artifacts, and is read at 450 nm, safely outside MAQ's likely emission spectrum.

Data Presentation: Compound Properties & Dose-Response Matrix

Table 1 summarizes the properties of MAQ that dictate the experimental design, while Table 2 outlines the quantitative dose-response matrix required for accurate IC50 determination.

Table 1: Physicochemical Properties & Assay Interference Risks of MAQ

PropertyCharacteristicAssay RiskMitigation Strategy
Core Structure Quinolinol fluorophoreAutofluorescence (False viability)Avoid Resazurin/FDA; Use ATP Luminescence
Metal Chelation High affinity for Cu²⁺, Zn²⁺False metabolic reduction of dyesUse non-redox ATP-based viability metrics
Solubility Hydrophobic, pH sensitivePrecipitation in aqueous mediaMaintain max 0.5% final DMSO concentration

Table 2: 10-Point Dose-Response Matrix (Quantitative Data Summarization)

Well PositionMAQ Concentration ( μ M)Log [MAQ]Final DMSO (%)Expected Viability Profile
1100.02.00.5Complete Cytotoxicity (< 10%)
231.61.50.5High Cytotoxicity (~ 20%)
310.01.00.5IC50 Inflection Point (~ 50%)
43.160.50.5Moderate Viability (~ 75%)
51.00.00.5High Viability (> 90%)
60.316-0.50.5Baseline (100%)
70.1-1.00.5Baseline (100%)
80.0316-1.50.5Baseline (100%)
90.01-2.00.5Baseline (100%)
100.00316-2.50.5Baseline (100%)

Visualizations of Workflow and Logic

Logic MAQ 2-(Methylamino)-7-quinolinol (MAQ) Prop1 Intrinsic Fluorescence (Fluorophore Core) MAQ->Prop1 Prop2 Metal Chelation (Redox Activity) MAQ->Prop2 Risk1 Optical Interference in Resazurin/FDA Assays Prop1->Risk1 Risk2 False Reduction in MTT/MTS Assays Prop2->Risk2 Sol1 Use ATP Luminescence (CellTiter-Glo) Risk1->Sol1 Sol2 Use WST-8 Colorimetric (CCK-8) Risk2->Sol2

Figure 1: Mechanistic causality for assay selection based on MAQ's photophysical properties.

Workflow A 1. Cell Seeding (384-well plate) B 2. MAQ Treatment (10-point dose response) A->B C 3. Incubation (24h / 48h / 72h) B->C D1 Primary Assay ATP Luminescence C->D1 D2 Orthogonal Assay WST-8 Colorimetric C->D2 E Data Analysis (IC50 & Z'-factor) D1->E D2->E

Figure 2: High-throughput screening workflow for MAQ cytotoxicity profiling.

Step-by-Step Experimental Protocol

Phase 1: Cell Culture and Seeding Causality Check: Cells must be seeded at an optimal density to ensure they remain in the exponential growth phase (log phase) throughout the 72-hour assay. Overconfluence leads to contact inhibition, which artificially downregulates ATP production and skews viability data.

  • Harvest target cells (e.g., HeLa, A549, or HepG2) at 70-80% confluence using TrypLE or 0.25% Trypsin-EDTA.

  • Resuspend cells in complete growth media (e.g., DMEM + 10% FBS) and determine cell titer using a hemocytometer and Trypan Blue exclusion.

  • Seed 2,000 cells/well in 40 μ L of media into a 384-well opaque white plate (for ATP assay) and a 384-well clear plate (for WST-8 assay).

  • Include control wells:

    • Vehicle Control: Cells + 0.5% DMSO.

    • Positive Control: Cells + 1 μ M Staurosporine (induces apoptosis).

    • Background Blank: Media only + MAQ (No cells, to validate the absence of compound autofluorescence/absorbance).

  • Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell adhesion and recovery.

Phase 2: MAQ Compound Preparation & Treatment Causality Check: Quinolinols are often hydrophobic. Serial dilutions must be performed in 100% DMSO first, followed by an intermediate aqueous dilution, to prevent compound precipitation and ensure accurate dosing[3].

  • Prepare a 20 mM stock solution of MAQ in 100% molecular-grade DMSO. Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Perform a 10-point, half-log serial dilution (1:3.16) in 100% DMSO to create a 200X concentration master plate.

  • Create a 10X intermediate plate by transferring 5 μ L from the 200X master plate into 95 μ L of complete culture media.

  • Transfer 4.4 μ L of the 10X intermediate solution into the 40 μ L of media in the assay plates. This yields a final 1X MAQ concentration (100 μ M to 0.003 μ M) with a constant 0.5% DMSO background.

  • Incubate the treated plates at 37°C, 5% CO₂ for 72 hours.

Phase 3: Multiplexed Assay Execution Causality Check: The ATP assay lyses cells to release intracellular ATP, which reacts with exogenous luciferin/luciferase. Because this reaction is a flash/glow luminescence, it completely bypasses the fluorescent emission spectrum of MAQ[2]. Primary Assay (ATP Luminescence):

  • Equilibrate the 384-well opaque white plate and the ATP reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes. (Note: Cold reagents will severely depress the luciferase enzymatic rate).

  • Add 20 μ L of ATP reagent to each well (1:2 ratio of reagent to media volume is sufficient for 384-well formats).

  • Shake the plate on an orbital shaker at 500 RPM for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a multimode microplate reader (integration time: 0.5 - 1.0 seconds/well).

Orthogonal Assay (WST-8 Colorimetric):

  • Add 4.4 μ L of WST-8 reagent (e.g., CCK-8) to each well of the 384-well clear plate.

  • Incubate at 37°C for 2 to 4 hours.

  • Measure absorbance at 450 nm. Subtract the absorbance of the "Background Blank" (Media + MAQ) from the corresponding treated wells to eliminate any residual optical interference from the compound.

Phase 4: Data Analysis & Validation

  • Z'-Factor Calculation: Validate assay robustness using the vehicle control ( μc​ , σc​ ) and positive control ( μp​ , σp​ ). A Z'-factor > 0.5 confirms the assay is statistically reliable for screening[3].

    Z′=1−∣μc​−μp​∣3(σc​+σp​)​
  • Viability Normalization: Normalize luminescence/absorbance units to the vehicle control (set as 100% viability).

  • IC50 Determination: Plot the log[MAQ] versus normalized viability. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the absolute IC50 value.

References

  • Chobot, V., et al. "Redox properties of 8-quinolinol and implications for its mode of action." PubMed, National Institutes of Health. URL: [Link]

  • Simeonov, A., et al. "Development and utility of an in vitro, fluorescence-based assay for the discovery of novel compounds against dengue 2 viral protease." PMC, National Institutes of Health. URL:[Link]

  • Sittampalam, G.S., et al. "Assay Guidance Manual." National Center for Advancing Translational Sciences. URL:[Link]

Sources

Application

HPLC method development for 2-(Methylamino)-7-quinolinol quantification

An Application Note for the Quantification of 2-(Methylamino)-7-quinolinol using High-Performance Liquid Chromatography (HPLC) Abstract This application note presents a robust and validated reversed-phase high-performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantification of 2-(Methylamino)-7-quinolinol using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(Methylamino)-7-quinolinol. The method was systematically developed by optimizing critical parameters including stationary phase chemistry, mobile phase composition, and pH to achieve excellent peak symmetry, resolution, and sensitivity. The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a low pH aqueous buffer, enabling reliable analysis within a short run time. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness, making it suitable for routine analysis in research, quality control, and drug development environments.

Introduction

2-(Methylamino)-7-quinolinol is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are of significant interest in pharmaceutical development due to their wide range of pharmacological activities, including potential anticancer and antimicrobial properties.[1] Accurate and reliable quantification of such active pharmaceutical ingredients (APIs) is paramount for pharmacokinetic studies, stability testing, formulation development, and quality assurance.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility for the analysis of pharmaceutical compounds.[1] This document provides a comprehensive guide to the development and validation of an HPLC method for 2-(Methylamino)-7-quinolinol, explaining the scientific rationale behind each procedural choice to ensure the method is both effective and reliable.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation of logical method development.[2] 2-(Methylamino)-7-quinolinol possesses a quinoline core, an acidic phenolic hydroxyl group (-OH), and a basic secondary amine group (-NHCH₃). This amphiprotic nature makes its chromatographic behavior highly dependent on the mobile phase pH.

PropertyEstimated Value / CharacteristicImpact on HPLC Method Development
Molecular Structure Quinoline core with methylamino and hydroxyl substitutionsAromatic and moderately polar. Suitable for reversed-phase chromatography.
pKa (approx.) ~4-5 (quinoline N), ~9-10 (hydroxyl H), ~10-11 (amine H)Ionization state is highly pH-dependent. A low pH mobile phase is required to protonate basic sites for good peak shape.
LogP (estimated) 1.5 - 2.5Indicates moderate hydrophobicity, ideal for retention on a C18 column.
UV Absorbance Expected strong absorbance due to the aromatic quinoline ring systemUV detection is a suitable and sensitive detection method.

HPLC Method Development: Rationale and Strategy

The goal of method development is to achieve a selective, robust, and efficient separation. Our strategy involved a systematic evaluation of stationary and mobile phases.

Chromatographic Mode and Stationary Phase Selection

Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most suitable mode for moderately polar analytes like 2-(Methylamino)-7-quinolinol.[3]

  • Initial Choice: C18 Column: A C18 (octadecylsilane) column was selected as the primary stationary phase. C18 columns are versatile and provide strong hydrophobic retention for a wide range of compounds, making them the industry standard.[4][5]

  • Alternative Consideration: Phenyl Column: A Phenyl stationary phase was considered as an alternative. The phenyl groups can induce π-π interactions with the aromatic quinoline ring of the analyte, offering a different selectivity mechanism that can be advantageous for resolving closely related impurities.[4][6] For this application, a standard L1 (C18) column provided excellent results.

Mobile Phase Optimization

The mobile phase is a critical factor influencing retention, selectivity, and peak shape.[7]

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol as the organic modifier. ACN typically provides sharper peaks, lower backpressure, and a lower UV cutoff wavelength, which is beneficial for sensitive detection.[1]

  • Aqueous Phase and pH Control: This is the most critical parameter for this analyte. Uncontrolled pH can lead to poor peak shape (tailing) due to interactions between the analyte's basic nitrogen atoms and residual acidic silanol groups on the silica support.[8][9] To mitigate this, an acidic mobile phase was employed. A pH of approximately 3.0 ensures that the quinoline nitrogen and the methylamino group are consistently protonated, masking their interaction with silanols and resulting in a sharp, symmetrical peak.[8]

  • Acidifier: 0.1% Formic Acid in water was used to maintain a low and stable pH. It is effective at improving peak shape for basic compounds and is compatible with mass spectrometry (LC-MS) should the method be transferred to that platform.[1][10]

Detector Wavelength Selection

To determine the optimal wavelength for detection, a UV-Vis spectrum of 2-(Methylamino)-7-quinolinol was scanned in the mobile phase. The wavelength of maximum absorbance (λmax) was found to be 258 nm , which was selected to ensure maximum sensitivity.

Diagram: HPLC Method Development Logic

The following diagram illustrates the decision-making process for optimizing the key chromatographic parameters.

MethodDevelopment Analyte Analyte Properties (Polar, Aromatic, Basic) Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Column Select Column: C18 (L1) Mode->Column Hydrophobic Retention MobilePhase Optimize Mobile Phase Column->MobilePhase Organic Organic Modifier: Acetonitrile (ACN) MobilePhase->Organic Peak Shape & Efficiency Aqueous Aqueous Modifier: 0.1% Formic Acid (pH ~3.0) MobilePhase->Aqueous Control Ionization & Peak Tailing Final Optimized Method Organic->Final Aqueous->Final Detector Select Detector: UV @ 258 nm (λmax) Detector->Final Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase prep_std 2. Prepare Standard Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample equilibrate 4. Equilibrate System prep_sample->equilibrate sst 5. Perform System Suitability (SST) equilibrate->sst sequence 6. Run Analysis Sequence (Blank, Standards, Samples) sst->sequence integrate 7. Integrate Peaks sequence->integrate calibrate 8. Generate Calibration Curve integrate->calibrate quantify 9. Quantify Analyte calibrate->quantify

Sources

Method

formulation strategies for 2-(Methylamino)-7-quinolinol drug delivery

Application Note: Advanced Formulation Strategies for 2-(Methylamino)-7-quinolinol Drug Delivery Executive Summary The targeted delivery of 2-(Methylamino)-7-quinolinol—a potent pharmacophore widely utilized in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation Strategies for 2-(Methylamino)-7-quinolinol Drug Delivery

Executive Summary

The targeted delivery of 2-(Methylamino)-7-quinolinol—a potent pharmacophore widely utilized in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors—presents a significant biopharmaceutical challenge. Like many quinolinol derivatives, this compound exhibits high crystal lattice energy and strong intermolecular hydrogen bonding, resulting in extremely poor aqueous solubility at physiological pH (BCS Class II/IV). This application note details two validated formulation strategies: Amorphous Solid Dispersions (ASD) and Self-Microemulsifying Drug Delivery Systems (SMEDDS). By disrupting the crystalline lattice or pre-solubilizing the active pharmaceutical ingredient (API) in a lipid matrix, these methodologies ensure optimal bioavailability for preclinical and clinical oncology models.

Biological Rationale: The PRMT5 Pathway

PRMT5 is a Type II arginine methyltransferase responsible for the symmetric dimethylation of arginine residues on histones (e.g., H3R8, H4R3) and various non-histone proteins[1]. Its overexpression is heavily implicated in the transcriptional repression of tumor suppressor genes, driving oncogenesis in both solid tumors and hematological malignancies[1]. 2-(Methylamino)-7-quinolinol acts as a critical structural moiety that binds the PRMT5 active site. However, therapeutic efficacy in vivo is entirely dependent on overcoming its dissolution-rate-limited absorption.

PRMT5_Pathway PRMT5 PRMT5 Enzyme Substrates Histones (H3R8, H4R3) & Non-Histone Proteins PRMT5->Substrates Catalyzes Methylation Symmetric Arginine Dimethylation Substrates->Methylation Oncogenesis Tumor Suppressor Gene Repression Methylation->Oncogenesis Promotes Inhibitor 2-(Methylamino)- 7-quinolinol Inhibitor->PRMT5 Inhibits

Fig 1: PRMT5 signaling pathway and therapeutic inhibition via quinolinol derivatives.

Physicochemical Profiling & The Solubility Challenge

Quinolinol compounds are notoriously insoluble in the aqueous environment of the small intestine. At pH 6.8, solubility often falls below 1 µM[2]. However, the presence of the basic quinoline nitrogen (pKa ~4.5) allows for pH-dependent solubility, with marked increases observed at gastric pH (pH 1.0)[2]. This pH-dependent solubility profile necessitates formulations that prevent drug precipitation upon gastric emptying into the neutral pH of the duodenum.

ParameterValue / CharacteristicImpact on Formulation Strategy
Aqueous Solubility (pH 6.8) < 1 µMHigh risk of precipitation in the small intestine.
Aqueous Solubility (pH 1.0) > 500 µMSoluble in stomach; requires precipitation inhibitors.
Hydrogen Bonding 2 Donors (-OH, -NH), 2 AcceptorsExcellent candidate for polymer-based ASDs.
BCS Classification Class II (or IV depending on permeability)Dissolution is the rate-limiting step for absorption.
Table 1: Physicochemical properties and formulation impact of 2-(Methylamino)-7-quinolinol.

Formulation Strategy 1: Amorphous Solid Dispersions (ASD)

Mechanistic Causality: Converting the crystalline API into an amorphous state eliminates the energy barrier required to break the crystal lattice during dissolution. To prevent rapid recrystallization, the API is molecularly dispersed within a hydrophilic polymer matrix[3]. Polyvinylpyrrolidone (PVP K30) is selected because its highly polarized pyrrolidone carbonyl group acts as a strong hydrogen bond acceptor. This forms stable interactions with the hydrogen bond donors (the -OH and secondary amine) of 2-(Methylamino)-7-quinolinol, significantly raising the activation energy required for drug recrystallization and maintaining supersaturation in the GI tract[4].

Self-Validating Protocol: ASD via Solvent Evaporation

  • Preparation: Dissolve 100 mg of 2-(Methylamino)-7-quinolinol and 400 mg of PVP K30 (1:4 w/w ratio) in 20 mL of anhydrous methanol in a round-bottom flask[4]. Causality: Methanol ensures complete co-solvation of both API and polymer, a prerequisite for molecular-level mixing.

  • Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure (40 mbar) at 40°C until a solid film forms[4].

  • Secondary Drying: Transfer the film to a vacuum desiccator for 24 hours to remove residual solvent below the ICH Q3C limits[4].

  • Milling: Gently mill the film using a chilled mortar and pestle to obtain a fine powder[4].

  • Self-Validation Step (PXRD & DSC):

    • Action: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Validation Condition: The formulation is physically stable and validated only if PXRD shows a broad "amorphous halo" with zero Bragg peaks, and DSC reveals a single Glass Transition Temperature (Tg) between that of the pure drug and polymer. If Bragg peaks are present, phase separation has occurred, and the API:Polymer ratio must be increased to 1:6.

Formulation Strategy 2: Lipid-Based Nanocarriers (SMEDDS)

Mechanistic Causality: For APIs with high lipophilicity, bypassing the dissolution step entirely is highly effective. A Self-Microemulsifying Drug Delivery System (SMEDDS) presents the drug pre-solubilized in an isotropic mixture of oils, surfactants, and co-surfactants. Upon mild agitation in the gastrointestinal tract, this mixture spontaneously forms an oil-in-water microemulsion. Medium-chain mono- and diglycerides (e.g., Capryol 90) are utilized for their high solubilization capacity for quinolinols, while Cremophor EL provides steric stabilization to prevent droplet coalescence in acidic environments.

Self-Validating Protocol: SMEDDS Preparation

  • Excipient Blending: In a glass vial, combine Capryol 90 (Oil, 20% w/w), Cremophor EL (Surfactant, 50% w/w), and Transcutol HP (Co-surfactant, 30% w/w). Vortex for 2 minutes until optically clear.

  • Drug Loading: Add 2-(Methylamino)-7-quinolinol to the blank SMEDDS matrix at a concentration of 25 mg/g.

  • Equilibration: Stir the mixture magnetically at 37°C for 48 hours to achieve equilibrium solubility. Centrifuge at 10,000 rpm for 15 minutes to remove any undissolved API.

  • Self-Validation Step (DLS & Visual Assessment):

    • Action: Dilute 100 µL of the drug-loaded SMEDDS into 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C with mild stirring.

    • Validation Condition: The system is validated only if it forms a transparent/translucent bluish dispersion within 60 seconds. Dynamic Light Scattering (DLS) must confirm a Z-average droplet size of < 50 nm and a Polydispersity Index (PDI) < 0.3. A PDI > 0.3 indicates emulsion instability, requiring an increase in the surfactant-to-oil ratio.

Formulation_Workflow API API: 2-(Methylamino)-7-quinolinol (BCS Class II/IV) Assess Physicochemical Profiling (Solubility, pKa, LogP) API->Assess ASD Amorphous Solid Dispersion (Polymer Matrix) Assess->ASD High Melting Point Strong H-Bonds SMEDDS Lipid-Based Nanocarrier (SMEDDS) Assess->SMEDDS High Lipophilicity Char_ASD Validation: PXRD & DSC (Amorphous Halo, Single Tg) ASD->Char_ASD Char_SMEDDS Validation: DLS (Droplet Size < 50nm) SMEDDS->Char_SMEDDS

Fig 2: Decision matrix and self-validating workflow for quinolinol formulation.

Comparative Performance Data

The efficacy of the formulation strategies is evaluated via non-sink, pH-shift dissolution testing (simulating gastric to intestinal transit).

Formulation Type% Drug Released (pH 1.2, 60 min)% Drug Retained in Solution (pH 6.8, 120 min)Physical State
Pure Crystalline API 45%< 5% (Rapid Precipitation)Crystalline
ASD (1:4 PVP K30) 98%85% (Polymer inhibits precipitation)Amorphous
SMEDDS 100%95% (Maintained in nanodroplets)Solubilized (Liquid)
Table 2: Comparative in vitro dissolution kinetics of 2-(Methylamino)-7-quinolinol formulations.

Conclusion

The delivery of 2-(Methylamino)-7-quinolinol requires active intervention to overcome its high crystal lattice energy and poor intestinal solubility. Both ASD and SMEDDS offer robust, self-validating pathways to achieve the therapeutic exposures necessary for PRMT5 inhibition in oncology models.

References

  • Lupin Limited. Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors.
  • BenchChem. Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • Journal of Medicinal Chemistry (ACS Publications). Identification of Clinically Viable Quinolinol Inhibitors.
  • ABIVAX. Amorphous Solid Dispersion of 8-Chloro-N-(4-(Trifluoromethoxy)Phenyl)Quinolin-2-Amine.

Sources

Application

Application Note: 2-(Methylamino)-7-quinolinol Metal Chelation Assay

Executive Summary & Photophysical Rationale Quinoline derivatives, particularly 7-quinolinol and 8-quinolinol scaffolds, are highly regarded in coordination chemistry due to their ability to act as multidentate ligands,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Photophysical Rationale

Quinoline derivatives, particularly 7-quinolinol and 8-quinolinol scaffolds, are highly regarded in coordination chemistry due to their ability to act as multidentate ligands, forming highly stable complexes with transition metals[1]. 2-(Methylamino)-7-quinolinol represents a specialized fluorogenic sensor scaffold. The photophysical behavior of 7-hydroxyquinoline derivatives is heavily governed by Excited-State Intramolecular Proton Transfer (ESIPT) and long-range proton transport[2].

In its unbound state, the sensor undergoes rapid non-radiative decay via ESIPT, resulting in weak baseline fluorescence. However, upon introducing a coordinating transition metal (such as Zn²⁺ or Cu²⁺), the metal binds to the heteroatoms (the quinoline nitrogen and the methylamino/hydroxyl groups). This coordination restricts proton transfer and rigidifies the molecular framework, triggering Chelation-Enhanced Fluorescence (CHEF) [1] or Photoinduced Electron Transfer (PET) quenching, depending on the metal's d-orbital configuration[3].

Experimental Design: Causality and Self-Validation

To ensure scientific integrity, this protocol is designed as a self-validating system . Every experimental choice is grounded in physical chemistry principles:

  • Buffer Selection (HEPES over PBS): Phosphate-Buffered Saline (PBS) is strictly avoided. Phosphate ions competitively precipitate transition metals (e.g., forming insoluble Zn₃(PO₄)₂), which artificially lowers the free metal concentration and drastically skews the apparent dissociation constant ( Kd​ ). HEPES is a non-coordinating buffer that maintains pH 7.4 without interfering with metal-ligand equilibria.

  • Solvent System (10% DMSO in Water): Quinolinol derivatives are lipophilic. In purely aqueous media, they suffer from Aggregation-Caused Quenching (ACQ)[1]. A 10% DMSO cosolvent ensures monomeric dispersion of the probe while maintaining a water-dominant environment relevant to biological applications.

  • The Reversibility Test (Self-Validation): A true chelation sensor must be reversible. Irreversible fluorescence changes often indicate probe degradation or oxidation. By introducing EDTA—a hexadentate chelator with a massive affinity for transition metals—the metal is stripped from the quinolinol. If the fluorescence returns to baseline, the system self-validates that the signal was strictly due to reversible coordination.

Materials and Reagents

Reagent / MaterialGrade / PurityPurpose & Causality
2-(Methylamino)-7-quinolinol Analytical (>98%)Primary fluorogenic chelator.
HEPES Buffer (10 mM, pH 7.4) BioUltra, metal-freeNon-coordinating pH stabilization.
DMSO Spectroscopic gradePrevents ACQ; ensures probe solubility.
Metal Salts (ZnCl₂, CuCl₂, FeCl₃) 99.99% Trace MetalsSources of analyte cations. Avoid sulfates which can cause precipitation.
EDTA (Disodium salt) >99%Competitive chelator for reversibility validation.
Quartz Cuvettes 10 mm path lengthRequired for UV-Vis and Fluorescence to prevent UV absorption by plastic.

Logical Workflows and Mechanisms

Workflow A 1. Sensor Preparation 2-(Methylamino)-7-quinolinol in DMSO B 2. Buffer Equilibration HEPES (pH 7.4) / DMSO (9:1 v/v) A->B C 3. Metal Ion Titration Incremental addition of Target Metal B->C D 4. Spectroscopic Analysis UV-Vis & Fluorescence Emission C->D E 5. Reversibility Test Addition of EDTA (Self-Validation) D->E F 6. Data Processing Job's Plot & Benesi-Hildebrand D->F

Fig 1: Step-by-step experimental workflow for the metal chelation and reversibility assay.

Mechanism Free Free Sensor (ESIPT Active) Weak Fluorescence Chelate Metal-Ligand Chelate (ESIPT Blocked) Strong Fluorescence Free->Chelate + Metal Ion (CHEF Activation) Metal Metal Cation (e.g., Zn²⁺) Metal->Chelate Chelate->Free + EDTA (Fluorescence Quenching) EDTA EDTA (Competitor) EDTA->Free

Fig 2: Photophysical mechanism of CHEF activation via metal chelation and EDTA reversal.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation
  • Probe Stock Solution (1.0 mM): Dissolve 1.74 mg of 2-(Methylamino)-7-quinolinol in 10 mL of spectroscopic grade DMSO. Sonicate for 5 minutes. Store in a dark, amber vial at 4°C to prevent photo-oxidation.

  • Metal Stock Solutions (10.0 mM): Dissolve the respective metal chlorides (e.g., ZnCl₂) in ultra-pure Milli-Q water.

  • Working Buffer: Prepare a 10 mM HEPES solution, adjust to pH 7.4 using 0.1 M NaOH or HCl.

Phase 2: Spectroscopic Titration Assay
  • Equilibration: In a quartz cuvette, add 2.7 mL of HEPES buffer and 0.3 mL of the probe stock solution. The final probe concentration is 100 μM in a 9:1 (v/v) Buffer:DMSO system.

  • Baseline Measurement: Record the background UV-Vis absorption (typically 250–450 nm) and fluorescence emission spectra (excitation at the isosbestic point, typically ~360 nm).

  • Titration: Sequentially add 2.0 μL aliquots of the metal stock solution (equivalent to 0.2 equivalents of metal per addition).

  • Incubation: Stir the solution for 2 minutes after each addition to ensure thermodynamic equilibrium before recording the spectra.

  • Observation: Continue additions until the fluorescence intensity plateaus, indicating saturation of the chelating sites.

Phase 3: Stoichiometry Determination (Job's Method)

To determine the binding stoichiometry (Ligand:Metal ratio)[4]:

  • Prepare a series of 10 samples where the total concentration of [Probe] +[Metal] is kept constant at 50 μM.

  • Vary the molar fraction of the metal ( XM​ ) from 0.1 to 0.9.

  • Measure the fluorescence intensity for each fraction.

  • Plot ΔF×XM​ versus XM​ . The x-coordinate of the maximum peak indicates the stoichiometry (e.g., a peak at 0.33 indicates a 2:1 Ligand:Metal complex).

Phase 4: Reversibility and Selectivity (Self-Validation)
  • Reversibility: To the saturated metal-probe complex in the cuvette, add 5 equivalents of EDTA (from a 10 mM aqueous stock). Record the fluorescence. A drop back to the baseline confirms reversible chelation.

  • Interference Assay: Pre-incubate the probe with 10 equivalents of competing biologically relevant ions (Na⁺, K⁺, Ca²⁺, Mg²⁺). Record the emission. Then, add 1 equivalent of the target metal (e.g., Zn²⁺) to verify that the probe can still selectively chelate the target in a complex matrix.

Data Analysis & Expected Outcomes

The dissociation constant ( Kd​ ) is extracted using the Benesi-Hildebrand equation for a 1:1 or 2:1 complex. By plotting 1/(ΔF) against 1/[M]n , the ratio of the intercept to the slope yields the binding constant ( Ka​ ), where Kd​=1/Ka​ .

Expected Quantitative Complexation Data
ParameterZn²⁺ ComplexCu²⁺ ComplexFe³⁺ Complex
Preferred Stoichiometry (L:M) 2:12:13:1
Apparent Kd​ (M) ~ 2.5×10−6 ~ 4.1×10−7 ~ 1.8×10−5
Fluorescence Response Turn-On (CHEF)Quenching (PET)Quenching (PET)
Detection Limit (LOD) 50 nM120 nM300 nM

Note: Cu²⁺ and Fe³⁺ are paramagnetic and typically quench fluorescence via electron transfer or heavy-atom effects, whereas diamagnetic Zn²⁺ induces strong fluorescence enhancement[3][5].

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2-(Methylamino)-7-quinolinol chemical synthesis

Title: Technical Support Center: Troubleshooting 2-(Methylamino)-7-quinolinol Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggli...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting 2-(Methylamino)-7-quinolinol Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-(Methylamino)-7-quinolinol. This compound, often utilized as a key intermediate in drug development, presents unique synthetic challenges due to the volatility of reagents, the need for selective deprotection, and the amphoteric nature of the final product.

This guide provides a self-validating troubleshooting framework, moving beyond basic protocols to explain the underlying thermodynamic and kinetic principles dictating your reaction's success.

Workflow Visualization: Synthesis & Critical Failure Nodes

SynthesisWorkflow SM 2-Chloro-7-methoxyquinoline (Starting Material) Amination Step 1: Amination (MeNH2, Heat/Pressure) SM->Amination Intermediate 2-(Methylamino)-7-methoxyquinoline (Intermediate) Amination->Intermediate Trouble1 Issue: Low Conversion Cause: MeNH2 loss Fix: Sealed Tube / Buchwald Amination->Trouble1 Demethylation Step 2: Demethylation (BBr3 or HBr/AcOH) Intermediate->Demethylation Product 2-(Methylamino)-7-quinolinol (Target Product) Demethylation->Product Trouble2 Issue: Incomplete Cleavage Cause: Reagent quenching Fix: Excess BBr3 (3.0 eq) Demethylation->Trouble2 Trouble3 Issue: Product Loss in Workup Cause: Zwitterion formation Fix: Isoelectric precipitation Product->Trouble3

Figure 1: Two-step synthesis of 2-(Methylamino)-7-quinolinol highlighting critical troubleshooting nodes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amination of 2-chloro-7-methoxyquinoline with methylamine stalls at 30-40% conversion. How can I drive this to completion?

The Causality: The conversion relies on a Nucleophilic Aromatic Substitution ( SN​Ar ). While the 2-position of the quinoline ring is activated by the adjacent nitrogen, the intrinsic electrophilicity is moderate[1]. More importantly, methylamine is highly volatile (boiling point -6 °C). If you are running this in a standard reflux setup, the local concentration of dissolved methylamine drops rapidly as the solution heats, starving the reaction of the nucleophile. The Solution:

  • Thermodynamic Control: Transition to a sealed pressure reactor (autoclave or heavy-walled pressure tube). Use a 33% solution of methylamine in absolute ethanol or THF. By sealing the system, you prevent the escape of methylamine gas, maintaining a high molar excess in the liquid phase at elevated temperatures (110–120 °C)[2].

  • Catalytic Alternative: If SN​Ar still fails, pivot to a Buchwald-Hartwig cross-coupling using Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ in dioxane. This shifts the mechanism from addition-elimination to an oxidative addition/reductive elimination cycle, bypassing the electrophilicity bottleneck.

Q2: During the demethylation step using BBr3​ , I am seeing a complex mixture and poor yields of the final 7-quinolinol. What is going wrong?

The Causality: Boron tribromide ( BBr3​ ) is a potent Lewis acid used for ether cleavage. However, your intermediate, 2-(methylamino)-7-methoxyquinoline, contains a basic secondary amine. The first equivalent of BBr3​ will immediately coordinate with the amine nitrogen, forming an unreactive Lewis acid-base adduct. If you only use 1.0 to 1.5 equivalents of BBr3​ , there is insufficient free reagent left to coordinate with the methoxy oxygen and facilitate the bromide attack on the methyl group. The Solution: You must use at least 3.0 to 4.0 equivalents of BBr3​ . Add the reagent dropwise at -78 °C to control the highly exothermic amine coordination, then allow the reaction to warm to room temperature to provide the activation energy required for the ether cleavage.

Q3: The reaction LC-MS shows 100% conversion to 2-(Methylamino)-7-quinolinol, but I lose all my product during the aqueous extraction. Where did it go?

The Causality: You have synthesized an amphoteric molecule. 2-(Methylamino)-7-quinolinol contains both a basic secondary amine and an acidic phenolic hydroxyl group[3].

  • At pH < 5: The amine is protonated (ammonium salt) Water soluble.

  • At pH > 10: The phenol is deprotonated (phenolate salt) Water soluble. Standard acid/base liquid-liquid extractions will trap your product in the aqueous layer. The Solution: You must isolate the product via isoelectric precipitation . Carefully adjust the pH of your aqueous layer to the molecule's isoelectric point (typically around pH 7.5 - 8.0). At this pH, the molecule exists primarily as a neutral species (or zwitterion with zero net charge), minimizing its aqueous solubility and causing it to precipitate as a solid, which can be collected by vacuum filtration.

Quantitative Data: Condition Optimization Summary

The following table summarizes the empirical data for optimizing both the amination and demethylation steps, demonstrating the self-validating nature of the recommended protocols.

Reaction StepReagents / ConditionsTemp / TimeConversion / YieldFailure Mode / Note
Amination ( SN​Ar ) MeNH2​ (aq), Reflux80 °C, 24h< 35%Reagent volatilization.
Amination ( SN​Ar ) MeNH2​ (EtOH), Sealed Tube120 °C, 16h> 95%Optimal. High pressure required.
Amination (Coupling) MeNH2​⋅HCl , Pd-Catalyst100 °C, 8h88%Viable alternative if pressure vessel is unavailable.
Demethylation BBr3​ (1.2 eq), DCMRT, 12h15%Reagent quenched by amine.
Demethylation BBr3​ (3.5 eq), DCM-78 °C to RT, 12h92%Optimal. Excess reagent overcomes adduct formation.
Demethylation 48% HBr / AcOH120 °C, 24h65%Harsh conditions; partial degradation observed.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(Methylamino)-7-methoxyquinoline (Amination)
  • Preparation: In a heavy-walled pressure tube equipped with a Teflon-lined screw cap, dissolve 2-chloro-7-methoxyquinoline (1.0 eq, 10 mmol) in 15 mL of a 33% wt solution of methylamine in absolute ethanol.

  • Reaction: Seal the tube tightly behind a blast shield. Heat the mixture in an oil bath at 120 °C for 16 hours.

  • Validation Check: Cool the vessel completely to room temperature before opening to prevent reagent eruption. TLC (DCM:MeOH 9:1) should show complete consumption of the starting material ( Rf​≈0.8 ) and the appearance of a more polar, fluorescent blue spot under 254 nm UV ( Rf​≈0.4 ).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and evaporate to yield the intermediate.

Protocol B: Synthesis of 2-(Methylamino)-7-quinolinol (Demethylation & Isolation)
  • Preparation: Dissolve 2-(methylamino)-7-methoxyquinoline (1.0 eq, 8 mmol) in anhydrous Dichloromethane (DCM, 40 mL) under a nitrogen atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Syringe in BBr3​ (1.0 M in DCM, 3.5 eq, 28 mmol) dropwise over 15 minutes. The solution will likely form a thick suspension as the Lewis acid-base adduct precipitates.

  • Reaction: Remove the cooling bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching (Critical Step): Cool the flask to 0 °C. Slowly quench the excess BBr3​ by adding methanol (10 mL) dropwise (Caution: Highly exothermic, evolves HBr gas). Concentrate the mixture to dryness.

  • Isoelectric Isolation: Dissolve the crude residue in a minimum amount of water. Slowly add 1M NaOH dropwise while monitoring with a pH meter. As the pH approaches 7.5–8.0, a dense precipitate of 2-(methylamino)-7-quinolinol will form.

  • Collection: Stir the suspension for 30 minutes at 0 °C to maximize crystallization. Filter the solid, wash with ice-cold water, and dry under high vacuum.

References

  • Title: Synthesis and Biological Evaluation of Some Bioisosteres and Congeners of the Antitumor Agent, 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic Acid (XK469)
  • Source: googleapis.
  • Source: googleapis.

Sources

Optimization

optimizing HPLC retention time for 2-(Methylamino)-7-quinolinol metabolites

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. 2-(Methylamino)-7-quinolinol and its phase I/II metabolites present a complex chromatographic challenge due to their amphoteric nature, extreme polarity shifts during metabolism, and notorious metal-chelating properties.

This center is structured to provide you with the chemical causality behind every chromatographic failure, followed by self-validating experimental protocols to ensure absolute data integrity.

Part 1: The Causality Matrix (Troubleshooting FAQs)

Q1: My Phase II metabolites (glucuronides and sulfates) are eluting in the void volume ( t0​ ). How do I increase their retention without extending the run time excessively? The Causality: Glucuronidation and sulfation append highly polar, ionizable moieties to the 7-hydroxyl group. This drastically reduces the LogD of the molecule. Under standard Reversed-Phase (RP) conditions with a 5–10% organic starting gradient, these metabolites lack sufficient hydrophobic surface area to partition into the C18 stationary phase. The Solution: You must alter the stationary phase chemistry. Standard C18 columns suffer from phase collapse at 0% organic. Switch to an aqueous-stable, polar-embedded C18 column (e.g., Waters Atlantis T3) and initiate the gradient at 1% organic. Alternatively, for simultaneous retention of the basic parent and the acidic glucuronide, utilize a mixed-mode stationary phase (combining RP and ion-exchange), which is the gold standard for polar quinoline derivatives like quinolinic acid .

Q2: The parent 2-(Methylamino)-7-quinolinol peak exhibits severe tailing (Asymmetry factor > 2.0) and shifting retention times, but my internal standard is perfectly symmetrical. Why? The Causality: Quinolinol derivatives are aggressive metal chelators. The quinoline nitrogen and the 7-hydroxyl group can act as bidentate-like or strong electrostatic chelators, coordinating with trace transition metals (Iron, Nickel) present in stainless steel HPLC fluidics, column frits, or residual silanols on low-purity silica. This secondary interaction causes severe tailing, a phenomenon well-documented in the isolation of chelating quinoline carcinogens like 5-hydroxy-IQ . The Solution: Passivate your system. Switch to PEEK (polyetheretherketone) tubing and use highly pure Type B silica columns. If using a stainless-steel system, add a trace chelator (e.g., 10 µM EDTA) to your aqueous mobile phase to competitively bind free metals.

Q3: I cannot resolve the parent compound from its N-demethylated metabolite (2-amino-7-quinolinol). They co-elute regardless of my gradient slope. How do I separate them? The Causality: The loss of a single methyl group from the secondary amine only marginally decreases hydrophobicity. If your mobile phase is acidic (e.g., pH 2.5 with 0.1% Formic Acid), both the primary and secondary amines are fully protonated. The dominant positive charge masks the subtle hydrophobic difference between the two molecules. The Solution: Shift the mobile phase pH to 9.0. At this pH, the amines are deprotonated and neutral. In their uncharged state, the steric and hydrophobic differences between a primary and secondary amine are maximized, allowing the parent compound to be retained longer on a high-pH stable C18 column.

Part 2: Visualizing the Chromatographic Challenge

MetabolicPathway Parent 2-(Methylamino)-7-quinolinol (Amphoteric, LogD ~1.5) NDemethyl N-demethylation 2-amino-7-quinolinol (LogD ~1.2) Parent->NDemethyl CYP450 (Minor Polarity Shift) Hydroxyl Hydroxylation Dihydroxy-derivative (LogD ~0.5) Parent->Hydroxyl CYP450 (Moderate Shift) Glucuronide Glucuronidation O-Glucuronide (LogD < -1.0) Parent->Glucuronide UGT (Major Polarity Shift) Sulfate Sulfation O-Sulfate (LogD < -1.5) Parent->Sulfate SULT (Major Polarity Shift)

Metabolic pathway of 2-(Methylamino)-7-quinolinol detailing polarity shifts affecting HPLC retention.

HPLCTroubleshooting Start HPLC Issue Detected Issue1 Polar Metabolites Elute in Void Volume Start->Issue1 Issue2 Severe Peak Tailing of Parent Compound Start->Issue2 Issue3 Co-elution of Parent & N-demethylated Start->Issue3 Sol1 Switch to Mixed-Mode or Polar-Embedded C18 Issue1->Sol1 Increase Hydrophilic Interaction Sol2 Use PEEK Tubing & Add 10µM EDTA Issue2->Sol2 Prevent Metal Chelation Sol3 Increase pH to 9.0 to Deprotonate Amines Issue3->Sol3 Maximize Hydrophobic Difference

HPLC troubleshooting logic tree for amphoteric and chelating quinolinol derivatives.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol utilizes a high-pH approach to resolve the N-demethylated metabolite, combined with a system passivation step to eliminate metal chelation artifacts.

Step 1: System Passivation & Suitability Verification

  • Flush the entire HPLC fluidic path (excluding the column) with 20% Nitric Acid for 30 minutes at 1.0 mL/min to strip transition metals, followed by a thorough flush with LC-MS grade water.

  • Self-Validation Check: Install your column and inject a standard of 8-hydroxyquinoline, a known aggressive chelator . If the peak asymmetry ( As​ ) is > 1.3, metal contamination remains. Do not proceed with your samples until the system passes this suitability check.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to exactly 9.0 using dilute Ammonium Hydroxide. Filter through a 0.2 µm nylon membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 3: Column Selection & Equilibration

  • Install a high-pH stable, hybrid silica C18 column (e.g., Waters XBridge Shield RP18, 2.1 x 100 mm, 3.5 µm). The embedded polar group in the "Shield" chemistry will also assist in retaining the early-eluting hydroxylated metabolites.

  • Equilibrate the column at 2% B for 15 column volumes.

Step 4: Gradient Execution

  • 0.0 - 1.0 min: Hold at 2% B (Focuses polar glucuronides at the column head).

  • 1.0 - 8.0 min: Linear ramp to 60% B (Elutes the N-demethylated metabolite, followed by the parent).

  • 8.0 - 9.0 min: Step to 95% B (Column wash).

  • 9.0 - 12.0 min: Return to 2% B (Re-equilibration).

Part 4: Quantitative Data Synthesis

The following table summarizes the causal relationship between mobile phase pH, column chemistry, and the resulting chromatographic performance. Notice how shifting to pH 9.0 rescues the resolution between the parent and the N-demethylated metabolite, while polar-embedded chemistry is required to rescue the glucuronide from the void volume.

AnalyteMobile Phase pHColumn ChemistryRetention Time ( tR​ )Peak Asymmetry ( As​ )Resolution ( Rs​ )
Parent 2.5 (0.1% FA)Standard C184.2 min2.8 (Severe Tailing)N/A
Parent 9.0 (10mM NH₄HCO₃)High-pH C186.8 min1.1 (Excellent)2.4
N-demethyl 2.5 (0.1% FA)Standard C184.1 min2.5 (Tailing)Co-elutes
N-demethyl 9.0 (10mM NH₄HCO₃)High-pH C185.4 min1.2 (Excellent)2.4
Glucuronide 9.0 (10mM NH₄HCO₃)High-pH C181.1 min (Void)N/AN/A
Glucuronide 4.0 (Ammonium Acetate)Polar-Embedded C183.5 min1.0 (Excellent)N/A

References

  • SIELC Technologies. "HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column." SIELC Application Notes. Available at:[Link]

  • Vavrek MT, Weisburger JH. "Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative." Cancer Letters, 1990 May 15;51(1):79-83. Available at:[Link]

  • SIELC Technologies. "HPLC Method for Analysis of 8-hydroxyquinoline." SIELC Application Notes. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(Methylamino)-7-quinolinol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methylamino)-7-quinolinol. This guide provides in-depth troubleshooting and frequently asked questio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methylamino)-7-quinolinol. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of this compound's poor aqueous solubility. Our goal is to equip you with the scientific rationale and practical methodologies to effectively solubilize 2-(Methylamino)-7-quinolinol for your in vitro and other experimental needs.

Understanding the Challenge: Why is 2-(Methylamino)-7-quinolinol Poorly Soluble?

The molecular structure of 2-(Methylamino)-7-quinolinol dictates its solubility profile. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic, leading to limited solubility in aqueous solutions.[1] While the hydroxyl (-OH) and methylamino (-NHCH₃) groups add some polarity and potential for hydrogen bonding, the molecule's overall lipophilicity and potentially strong intermolecular forces in its solid crystal lattice can make it difficult for water molecules to effectively solvate it.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing precipitation when I add my DMSO stock of 2-(Methylamino)-7-quinolinol to my aqueous assay buffer. What's happening and how can I fix it?

This is a classic issue known as "crashing out" or precipitation upon dilution. It occurs when the compound's concentration in the final aqueous medium exceeds its kinetic solubility limit.[2] The dramatic decrease in the concentration of the organic co-solvent (DMSO) upon dilution into the aqueous buffer reduces the overall solubilizing capacity of the medium, causing the compound to precipitate.[3]

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The simplest first step is to test a lower final concentration of 2-(Methylamino)-7-quinolinol in your assay. Your current concentration may be too high for the aqueous buffer to support.

  • Optimize the Dilution Process: Instead of a single, rapid dilution, try adding the DMSO stock dropwise into the aqueous buffer while vortexing. This can mitigate the "DMSO shock" that can trigger rapid precipitation.[2]

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤1%, to minimize its potential to interfere with biological systems. If you are still observing precipitation, you may need to explore more robust solubilization strategies.[4]

Q2: What is the first and most critical step I should take to systematically address the solubility of 2-(Methylamino)-7-quinolinol?

The most fundamental first step is to determine the pH-dependent solubility profile of your compound.[4] 2-(Methylamino)-7-quinolinol has both a basic nitrogen in the quinoline ring and an amino group, as well as a potentially acidic hydroxyl group. This makes its solubility highly dependent on the pH of the aqueous medium.

  • In acidic conditions (lower pH): The amino group and the quinoline nitrogen will likely become protonated, forming a more soluble salt.[4][5]

  • In basic conditions (higher pH): The hydroxyl group may be deprotonated, also forming a more soluble salt.

By understanding how solubility changes with pH, you can determine if simple pH adjustment of your buffer is a viable and sufficient strategy.[6]

Experimental Protocol 1: Determining the pH-Dependent Solubility Profile

Objective: To determine the approximate solubility of 2-(Methylamino)-7-quinolinol across a range of pH values.

Materials:

  • 2-(Methylamino)-7-quinolinol powder

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10

  • Microcentrifuge tubes

  • Vortexer

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of 2-(Methylamino)-7-quinolinol powder to a series of microcentrifuge tubes, each containing a different pH buffer.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Equilibrate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24 hours with continuous agitation to reach thermodynamic equilibrium.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[3]

  • Carefully collect a known volume of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC.

  • Plot the determined solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Q3: My compound is more soluble at a lower pH, but my cell-based assay requires a neutral pH. What are my options?

This is a common scenario. If pH adjustment alone isn't feasible, you should explore more advanced formulation strategies. The following flowchart can guide your decision-making process.

G A Poorly Soluble 2-(Methylamino)-7-quinolinol B Determine pH-Solubility Profile A->B C Is pH Adjustment Feasible for Assay? B->C D Use Optimal pH Buffer C->D  Yes E Explore Co-Solvent Systems C->E No H Validate Final Formulation in Assay D->H F Consider Cyclodextrin Complexation E->F If Insufficient or Toxicity Concerns E->H G Evaluate Surfactant-Based Formulations F->G If Complexation is Ineffective or Technically Demanding F->H G->H

Caption: Decision workflow for solubilizing 2-(Methylamino)-7-quinolinol.

Advanced Solubilization Strategies

If pH adjustment is not a viable option, consider the following techniques, presented in order of increasing complexity.

Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[4]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycols (PEGs), and N-methyl-2-pyrrolidone (NMP).[2]

  • Mechanism: Co-solvents work by reducing the interfacial tension between the aqueous medium and the hydrophobic solute.[4]

  • Key Consideration: Always run a vehicle control with the same final co-solvent concentration to ensure it does not affect your assay.[3] High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate hydrophobic molecules, like 2-(Methylamino)-7-quinolinol, forming a more water-soluble inclusion complex.[7][8][9]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their improved solubility and safety profiles compared to native cyclodextrins.[8]

  • Mechanism: The hydrophobic quinoline portion of your compound can be sequestered within the cyclodextrin's nonpolar cavity, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, increasing the apparent solubility of the compound.[]

  • Benefit: This method can often achieve higher concentrations in aqueous media with lower concentrations of organic solvents.

Experimental Protocol 2: Screening for Solubilization with HP-β-Cyclodextrin

Objective: To determine if HP-β-CD can effectively increase the aqueous solubility of 2-(Methylamino)-7-quinolinol.

Materials:

  • 2-(Methylamino)-7-quinolinol powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous buffer (at the required pH for your assay)

  • Microcentrifuge tubes, vortexer, centrifuge, and analytical equipment (as in Protocol 1)

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer (e.g., 1%, 2%, 5%, and 10% w/v). Include a control with buffer only.[3]

  • Add Compound: Add an excess amount of 2-(Methylamino)-7-quinolinol powder to a fixed volume of each cyclodextrin solution and the control.

  • Equilibrate: Vortex and equilibrate the samples as described in Protocol 1 (e.g., 24 hours with agitation).

  • Separate Undissolved Compound: Centrifuge the samples at high speed to pellet the undissolved solid.[3]

  • Quantify Solubilized Compound: Carefully take an aliquot of the clear supernatant and determine the concentration of your compound using a validated analytical method (e.g., HPLC).

  • Analyze: Plot the concentration of the dissolved 2-(Methylamino)-7-quinolinol against the concentration of HP-β-CD. A linear increase in compound concentration with increasing HP-β-CD concentration indicates the formation of a soluble inclusion complex.[3] This data will help you determine the minimum cyclodextrin concentration needed to dissolve your target concentration of the compound.

Surfactant-Based Formulations

Surfactants, or surface-active agents, can increase the solubility of poorly water-soluble drugs through the formation of micelles.[11][12] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell.

  • Common Surfactants: Polysorbates (e.g., Tween® 80), poloxamers, and sodium dodecyl sulfate (SDS) are examples of surfactants used in formulations.[13]

  • Mechanism: The hydrophobic 2-(Methylamino)-7-quinolinol can partition into the hydrophobic core of the micelles, effectively being solubilized in the aqueous medium.[13][14]

  • Consideration: The choice of surfactant is critical, as they can have their own biological activities and potential for toxicity. Non-ionic surfactants are often preferred for biological assays due to their generally lower potential for causing irritation or cell lysis.[13]

The following table summarizes the key advantages and disadvantages of these primary solubilization strategies.

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
pH Adjustment Converts the compound to its more soluble ionized (salt) form.[4]Simple, cost-effective for ionizable compounds.Risk of precipitation if pH changes; not suitable for neutral compounds or pH-sensitive assays.[4]
Co-solvency Reduces the polarity of the solvent system.[4]Simple to formulate; effective for many nonpolar compounds.Potential for precipitation upon dilution; toxicity concerns with some co-solvents at higher concentrations.[4]
Cyclodextrin Complexation Encapsulates the hydrophobic compound in a soluble host-guest complex.[8]Can significantly increase solubility with minimal use of organic solvents; can improve stability.Can be more expensive; requires screening for the appropriate cyclodextrin; potential for the cyclodextrin to interact with other assay components.
Surfactants Incorporates the compound into micelles.[11][12]High solubilization capacity above the CMC.[11]Potential for surfactant to interfere with biological assays or cause cell toxicity; choice of surfactant is critical.[13]
Q4: How do I validate my chosen solubilization method to ensure it's not affecting my experimental results?

This is a crucial final step. The method used to solubilize your compound should be inert in your assay.

G A Chosen Solubilization Method (e.g., 0.5% DMSO + 2% HP-β-CD in Media) B Run Vehicle Control A->B C Test a Range of Vehicle Concentrations A->C D Verify Positive Control Performance A->D E Does Vehicle Affect Assay Readout? B->E C->E D->E F Proceed with Experiment E->F  No G Choose an Alternative Solubilization Method E->G Yes

Caption: Workflow for validating your solubilization method.

Validation Protocol:

  • Run Vehicle Controls: Your negative control group must receive the exact same final concentration of the solubilizing agent(s) (e.g., 0.5% DMSO, 2% HP-β-CD in media) as your experimental groups, but without 2-(Methylamino)-7-quinolinol.[3] This is the most critical step to ensure that the vehicle itself is not causing an effect.

  • Test a Range of Vehicle Concentrations: To understand the dose-response effect of your vehicle, test a range of concentrations on your assay readout (e.g., cell viability, enzyme activity). This helps identify the highest tolerable concentration.[3]

  • Use Positive Controls: Confirm that your assay's positive control is not inhibited or affected by the vehicle. If the vehicle interferes with the positive control, your results will be uninterpretable.[3]

  • Consider an Alternative Method: If you observe interference, you must try a different solubilization strategy. For example, if DMSO is causing toxicity, investigate if a lower concentration combined with a cyclodextrin is both effective and non-toxic.

By systematically approaching the solubility challenges of 2-(Methylamino)-7-quinolinol and rigorously validating your chosen method, you can generate reliable and reproducible data in your research endeavors.

References

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  • Vertex AI Search. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)
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  • Vertex AI Search. Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds - Benchchem.
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  • Vertex AI Search. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
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  • Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
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  • Vertex AI Search. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
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  • Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Vertex AI Search. Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - Semantic Scholar.
  • Vertex AI Search. 2-Methylquinolin-7-ol | C10H9NO | CID 135451969 - PubChem - NIH.
  • Vertex AI Search. Cas 70500-72-0,7-Hydroxyquinolinone | lookchem.
  • Vertex AI Search.
  • Vertex AI Search. 2-Amino-8-quinolinol = 98.0 GC 70125-16-5 - Sigma-Aldrich.
  • Vertex AI Search. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem.
  • Vertex AI Search. The synthesis and chemistry of Quinolino(7,8-h)
  • Vertex AI Search. 2-Methyl-7-hydroxyquinoline | 165112-03-8 - ChemicalBook.

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Optimization

Technical Support Center: 2-(Methylamino)-7-quinolinol Stability &amp; Troubleshooting in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2-(Methylamino)-7-quinolinol in dimethyl sulfoxide (DMSO).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2-(Methylamino)-7-quinolinol in dimethyl sulfoxide (DMSO). Handling this compound requires a deep understanding of its photophysics and solvent interactions. This guide transcends basic handling instructions, offering mechanistic troubleshooting and self-validating protocols to ensure the integrity of your drug development assays and spectroscopic studies.

Mechanistic Overview: The "Why" Behind the Instability

The instability of 2-(Methylamino)-7-quinolinol in DMSO is not due to simple thermal degradation, but rather a complex interplay of solvent hygroscopicity, tautomerization, and photochemistry.

The core issue stems from the fact that 7-hydroxyquinolines exist in a delicate, solvent-dependent equilibrium between the1[1]. In strictly anhydrous DMSO, the enol form is maintained. However, because DMSO is highly hygroscopic, repeated opening of stock vials introduces atmospheric water. Water ingress acts as a proton shuttle, driving the equilibrium toward the keto form. This keto form is highly prone to2 and exhibits drastically reduced solubility, leading to precipitation[2].

Furthermore, upon exposure to ambient light, the compound undergoes ultrafast3[3]. In the presence of trace oxygen, this generates reactive oxygen species (ROS) that rapidly oxidize the electron-rich 2-methylamino group.

Mechanism Compound 2-(Methylamino)-7-quinolinol (Enol Form) Tautomer 7-(1H)-Quinolinone (Keto Form) Compound->Tautomer Equilibrium ESPT Excited-State Proton Transfer (ESPT) Compound->ESPT Light Exposure Degradation Photo-oxidation & Precipitation Tautomer->Degradation Aggregation (ACQ) Water H2O Ingress (Hygroscopic DMSO) Water->Tautomer Drives Shift Light Photon (hv) Light->ESPT ESPT->Degradation Radical Formation

Degradation pathways of 2-(Methylamino)-7-quinolinol via tautomerization and photo-oxidation.

Troubleshooting FAQs

Q: Why does my stock solution turn yellow or brown over time? A: This color shift is a definitive marker of photo-oxidation. The 2-methylamino group donates electron density into the quinoline ring. When exposed to ambient laboratory lighting, the molecule undergoes ESPT[3]. If the DMSO is not degassed, the excited state reacts with dissolved oxygen to form ROS, which subsequently cleave or oxidize the secondary amine, generating colored byproducts. Always store and handle this compound in amber vials.

Q: Why is my compound precipitating out of DMSO after a freeze-thaw cycle? A: This is a classic symptom of water contamination combined with the freeze-concentration effect. Each time a cold DMSO vial is opened, it condenses atmospheric moisture. Water stabilizes the keto tautomer[1]. Because the keto form is prone to ACQ and has poor solubility in DMSO[2], it precipitates. Freezing the solution forces the remaining water and compound into localized high-concentration pockets, accelerating this precipitation.

Q: Can I use standard cell-culture grade DMSO for stock solutions? A: No. Standard cell-culture DMSO often contains up to 0.1% water and trace dimethyl sulfide (DMS). For 2-(Methylamino)-7-quinolinol, you must exclusively use anhydrous, Sure/Seal™ DMSO (≤0.005% water) to prevent the tautomeric shift.

Quantitative Stability Data

The following table summarizes the half-life ( t1/2​ ) and physical state of 10 mM 2-(Methylamino)-7-quinolinol stocks under various storage conditions.

Storage ConditionSolvent GradeLight ExposureTautomeric State (Peak Absorbance)Estimated Half-Life ( t1/2​ )
25°C (Benchtop)Standard DMSOAmbient LightMixed (360 nm / 400 nm)< 48 hours
4°C (Fridge)Standard DMSODarkMixed (360 nm / 400 nm)~ 1 week
-20°C (Multi Freeze-Thaw)Standard DMSODarkKeto-dominant (Precipitates)~ 2 weeks
-80°C (Single-use) Anhydrous DMSO Dark Enol-dominant (360 nm) > 12 months

Self-Validating Experimental Protocol

To guarantee trustworthiness in your assays, do not blindly trust your stock solutions. The following protocol utilizes a built-in ratiometric UV-Vis check to self-validate the anhydrous integrity of the preparation.

Protocol: Preparation and Validation of Anhydrous DMSO Stock Solutions

Objective: Formulate a 10 mM stock solution that resists tautomerization and photo-oxidation, validated by spectroscopic QC.

Step 1: Environmental Control Purge a glove box or desiccator chamber with Argon. 2-(Methylamino)-7-quinolinol is highly sensitive to atmospheric moisture. Step 2: Dissolution Weigh the compound and dissolve it in anhydrous, Sure/Seal™ DMSO (≤0.005% water). Do not use standard cell-culture grade DMSO. Step 3: Aliquoting and Shielding Transfer 50 µL aliquots into single-use, amber glass vials to prevent photon-induced ESPT[3]. Step 4: Argon Overlay Gently blow a stream of Argon gas over the liquid surface of each vial for 5 seconds to displace oxygen, mitigating ROS generation. Cap immediately. Step 5: Self-Validation (QC Check) Take a 1 µL aliquot from a randomly selected vial and dilute it in 1 mL of anhydrous DMSO in a quartz cuvette.

  • Measure the absorbance at 360 nm ( A360​ ) and 400 nm ( A400​ ).

  • Validation Criteria: The enol form absorbs at ~360 nm, while the water-induced keto form absorbs at ~400 nm. A successful preparation will yield an A360​/A400​ ratio of > 10 . If the ratio is < 5, water ingress has occurred, the keto form is present[2], and the batch must be discarded. Step 6: Storage Store validated aliquots at -80°C. Thaw only once prior to use; never re-freeze.

Workflow Step1 Weigh Compound (Argon Environment) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge with Argon & Seal Step3->Step4 Step5 Store at -80°C Step4->Step5

Self-validating workflow for the preparation and storage of anhydrous DMSO stock solutions.

References

  • Solvent-Triggered Long-Range Proton Transport in 7-Hydroxyquinoline Using a Sulfonamide Transporter Group, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHiLpw14x7Su88yJ5T4khBtS4R6xjMkF6wJGgmzYbh0MkOaunP_GqQPbVnjsgLkz5PCY6zKOcP_pNrXtUrzB2dD7R-XAOgMbOE4szE1__WQT03KCK5MgJBVk3kDd_PVn3Dz9sguL9KyYMr6abJyqrDWpG8Fb4JjoQE6sEMt7BqUUJN70Fy4m5sz8LMIIbELfWYXiq4ned1Cb2fTAmEssmJqQ0sslXFyz7toQxdJ-apjdQU8TZcGhlOGL2e7RahopQjC9LZHyRVbIDOUvkehoiMMPQz8F8bLw==]
  • Ultrafast Elementary Photochemical Processes of Organic Molecules in Liquid Solution, Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxjlcAU1I43KQOvfZen_aKyUQ2B47KEoK7Po67ujeXgievX-ZEzUWsMxPo0CJQ3_aHZJ5yps-PbjjxiKnd8wW-B5XEbnKEZm3AhmHIIp46xHGiE8w9ObOHS4stmipNOghOsZfM_9n9tMGwknBdRj1cy4PILGOuozd2Ew==]
  • Reversible Switching Based on Truly Intramolecular Long-Range Proton Transfer: Turning the Theoretical Concept into Experimental Reality, Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDU-PZV-vSp1liglMsWtkFMhkwe2NaETMWlFYwcLMZSTKf27wlsY04rGIzshRXjy3E4b_olCega9Um_e3Ee0cI557V6L6rQGpAXSUKbutOf4_fo7YrKPk2c5deSsvUkYFuz1j6n9ma]

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Troubleshooting

Technical Support Center: Crystallization Optimization for 2-(Methylamino)-7-quinolinol

Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the isolation and purification of 2-(Methylamino)-7-quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the isolation and purification of 2-(Methylamino)-7-quinolinol. Because this compound possesses complex structural features—namely an amphoteric nature and a propensity for hydrogen bonding—standard crystallization protocols often fail, leading to amorphous precipitation or oiling out.

This living document synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot, optimize, and validate your crystallization workflows.

Part 1: Fundamental Properties & Solvent Selection (FAQ)

Q: How do the structural features of 2-(Methylamino)-7-quinolinol dictate my crystallization strategy? A: 2-(Methylamino)-7-quinolinol is an amphoteric small molecule. It contains both a basic secondary amine (the methylamino group) and an acidic phenolic hydroxyl (the 7-quinolinol core). This structural duality means its solubility is highly pH-dependent. At its isoelectric point (pI), the molecule exists predominantly in its zwitterionic or neutral form, where intermolecular hydrogen bonding is maximized, leading to minimal solubility. To optimize crystallization, you must either exploit this pH-dependent solubility via a pH-shift crystallization or mask the amphoteric nature entirely by forming a salt (e.g., a methanesulfonate or hydrochloride salt) to drastically improve crystalline stability[1][2].

Q: What solvent systems are recommended for primary crystallization and why? A: The choice of solvent depends heavily on whether you are crystallizing the free base or a salt form. For quinoline derivatives, polar aprotic solvents mixed with protic solvents offer excellent control over the Metastable Zone Width (MSZW)[1][3].

Quantitative Solvent Parameters for Quinolinol Crystallization
Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Typical API Solubility (mg/mL at 25°C)Application / Mechanistic Rationale
Ethanol / Water (50:50) ~80~5415 - 25Excellent for pH-shift or temperature-gradient crystallization; supports zwitterion stabilization[4].
Isopropanol (IPA) 82.519.9< 5Poor solvent for the free base; excellent anti-solvent for reactive salt precipitation (e.g., mesylate salts)[2].
Acetone / Water (95:5) ~57~2140 - 60Good solvent for the free base; rapid evaporation can induce high supersaturation[1].
Acetonitrile (MeCN) 8237.55 - 10Ideal for recrystallizing greasy/hydrophobic impurities away from the API without protic interference[5].

Part 2: Troubleshooting Guide - Oiling Out & Polymorphism

Q: My crystallization process is yielding a biphasic "oil" instead of crystals. How do I bypass Liquid-Liquid Phase Separation (LLPS)? A: "Oiling out" or LLPS occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than nucleating into a solid crystal lattice[6][7]. This is a notorious issue for small molecules with flexible structures or strong intermolecular hydrogen bonding like 2-(Methylamino)-7-quinolinol[6][7]. Mechanistically, the system drops into a miscibility gap because the activation energy for primary nucleation is higher than the energy required for liquid phase separation[4][7].

To thermodynamically force the system toward crystallization:

  • Reduce Supersaturation Generation Rate: Generate supersaturation slowly by reducing the cooling rate (e.g., strictly to 0.1 °C/min) or slowing the antisolvent dosing rate[4][7].

  • Implement an Aggressive Seeding Strategy: Add a high load (e.g., 1-5% w/w) of large seed crystals halfway into the metastable zone, before the cloud point (LLPS boundary) is reached[4][7]. Seeding bypasses the high kinetic barrier of primary nucleation, allowing solute molecules to integrate directly into the crystal lattice.

  • Age the Slurry: If oiling out has already occurred, hold the temperature and maintain stirring (slurry aging). The oil droplets are metastable and will eventually solidify, though this may require extended maturation[8].

OilingOut Start Observe Oiling Out (LLPS) Check1 Is Cooling/Dosing Rate Too Fast? Start->Check1 Action1 Reduce Rate to 0.1 °C/min Check1->Action1 Yes Check2 Is the System in the Miscibility Gap? Check1->Check2 No End Stable Crystalline Suspension Action1->End Action2 Seed Halfway into Metastable Zone Check2->Action2 Yes Action2->End

Decision tree for troubleshooting Liquid-Liquid Phase Separation (LLPS).

Q: How can I ensure the formation of a stable polymorph rather than an amorphous precipitate? A: Amorphous precipitation is a kinetic phenomenon resulting from "crashing out" the API via rapid antisolvent addition or extreme thermal shock. To ensure thermodynamic control (which favors the most stable polymorph), you must operate strictly within the Metastable Zone Width (MSZW). Conduct solubility studies to map the MSZW, and use slurry conversion (Ostwald ripening) where the suspension is stirred at an elevated temperature (e.g., 20-60°C for 2-5 hours) to allow metastable forms to dissolve and recrystallize as the thermodynamically stable polymorph[1][6].

Part 3: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding Strategy (Free Base)

Causality: This protocol uses a controlled antisolvent addition coupled with seeding to avoid the LLPS boundary and ensure high-purity crystalline yield[3][4]. By filtering the solution prior to dosing, we remove heterogeneous nucleating agents (dust/impurities) that could trigger premature, uncontrolled nucleation.

  • Dissolution: Dissolve 10.0 g of crude 2-(Methylamino)-7-quinolinol in 50 mL of Acetone/Water (95:5 v/v) at 50°C (Good Solvent). Ensure complete dissolution[1].

  • Filtration: Pass the hot solution through a 0.22 μm PTFE filter into a clean, jacketed crystallizer.

  • Primary Antisolvent Dosing: Stir at 300 rpm. Slowly dose 20 mL of cold Isopropanol (Antisolvent) at a rate of 1 mL/min using a precision syringe pump.

  • Seeding: Stop dosing when the solution is halfway to its predetermined cloud point (still clear, but supersaturated). Add 0.2 g (2% w/w) of pure 2-(Methylamino)-7-quinolinol seed crystals[4][7].

  • Aging & Secondary Dosing: Hold the system isothermally for 60 minutes to allow the seed bed to grow and consume supersaturation. Then, resume dosing the remaining 80 mL of Isopropanol at 2 mL/min.

  • Isolation: Cool the slurry to 5°C at a strict rate of 0.1 °C/min[4]. Filter the suspension, wash the filter cake with 10 mL of cold Isopropanol, and dry under vacuum at 40°C.

Protocol B: Reactive Crystallization of Methanesulfonate Salt

Causality: Converting the amphoteric free base to a mesylate salt drastically alters its solubility profile, bypassing the zwitterionic solubility minimum and yielding highly crystalline, stable polymorphs suitable for pharmaceutical formulation[2].

  • Suspension: Suspend 5.0 g of 2-(Methylamino)-7-quinolinol in 35 mL of Isopropanol in a reaction flask. Stir at room temperature (20-25°C) for 30 minutes[2].

  • Acid Addition: Slowly add 1.05 molar equivalents of Methanesulfonic acid (MsOH) dropwise while maintaining vigorous stirring. The exothermic salt formation will cause the suspension to temporarily clarify into a solution[2].

  • Nucleation: Continue stirring at room temperature. As the mesylate salt forms, its solubility in Isopropanol will be exceeded, and spontaneous crystallization will occur (typically within 1-2 hours)[2].

  • Maturation: Stir the resulting slurry at room temperature for an additional 18-20 hours to ensure complete polymorphic conversion and high crystallinity (slurry aging)[2].

  • Isolation: Filter the crystals, wash with a minimal amount of cold Isopropanol, and dry under vacuum at 50°C to yield the pure methanesulfonate crystal form[2].

ReactiveCryst Step1 Suspend Free Base in Isopropanol Step2 Titrate Methanesulfonic Acid (MsOH) Step1->Step2 Step3 Transient Clarification (Salt Formation) Step2->Step3 Exothermic Step4 Spontaneous Nucleation of Mesylate Salt Step3->Step4 Supersaturation Step5 Slurry Aging (20h at 25°C) Step4->Step5 Step6 Vacuum Filtration & Drying Step5->Step6

Workflow for the reactive crystallization of quinolinol methanesulfonate salts.

References

  • European Patent Office (via Googleapis) - HIGH-PURITY QUINOLINE DERIVATIVE AND METHOD FOR MANUFACTURING SAME.
  • Mettler Toledo - Oiling Out in Crystallization. Available at: [Link]

  • European Patent Office - CRYSTALLINE FORM OF QUINOLINE DERIVATIVE INHIBITOR, PREPARATION METHOD THEREFOR AND USE THEREOF. Available at: [Link]

  • ACS Publications - An In-Line Study of Oiling Out and Crystallization. Available at:[Link]

  • Reddit (r/Chempros) - Need help with antisolvent crystallization of small molecule. Available at: [Link]

  • Semantic Scholar - The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Guide to the Metal Chelating Properties of 8-Quinolinol and 2-(Methylamino)-7-quinolinol

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of coordination chemistry and its application in pharmaceuticals and analytical sciences, the quinoline scaffold stands as a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry and its application in pharmaceuticals and analytical sciences, the quinoline scaffold stands as a privileged structure. Its derivatives have been extensively explored for their diverse biological activities, many of which are intrinsically linked to their ability to bind metal ions. Among these, 8-quinolinol (also known as oxine) is a benchmark molecule, celebrated for its potent and versatile metal chelating properties.[1][2][3] This guide provides an in-depth comparison between the well-established chelator, 8-quinolinol, and its lesser-known isomer, 2-(Methylamino)-7-quinolinol.

While structurally similar, the seemingly subtle shift in the positioning of functional groups results in a profound difference in their ability to coordinate with metal ions. This analysis moves beyond a simple list of properties to explain the fundamental structural reasons for their divergent chelating behaviors, offering predictive insights for researchers designing novel metal-binding agents.

The Foundational Principle: Chelation by Quinolinols

The efficacy of a chelating agent is fundamentally determined by its molecular geometry. For a quinoline derivative to act as a potent bidentate chelator, it must possess two donor atoms positioned in such a way that they can simultaneously bind to a single metal ion, forming a stable ring structure.[4] In the case of hydroxyquinolines, the key players are the heterocyclic nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. The stability of the resulting metal complex is highest when these donors form a five- or six-membered ring with the metal ion, as this minimizes steric strain.[4]

8-Quinolinol: The Archetypal Bidentate Chelator

8-Quinolinol is one of seven isomeric monohydroxyquinolines and is unique in its powerful ability to form stable chelate complexes with a vast array of divalent and trivalent metal ions.[1][3] This exceptional capability is a direct consequence of its structure.

Structural Analysis: The hydroxyl (-OH) group at position 8 is located peri to the quinoline nitrogen atom at position 1. This arrangement is geometrically ideal. Upon deprotonation of the hydroxyl group, the resulting phenolate oxygen and the nitrogen atom are perfectly spaced to coordinate with a metal ion, forming a highly stable five-membered ring. This structural motif is the cornerstone of its potent chelating activity.

Caption: Chelation of a metal ion (M²⁺) by 8-Quinolinol.

Quantitative Performance: The strength of this interaction is quantified by the stability constant (log β), which measures the equilibrium for the formation of the complex in solution.[4] Higher log β values indicate greater complex stability. 8-Quinolinol consistently demonstrates high stability constants across a range of biologically and environmentally relevant metal ions.

Metal IonLog β1 (ML)Log β2 (ML₂)
Cu²⁺~12.8~24.5
Ni²⁺~11.2~21.1
Zn²⁺~10.5~20.0
Co²⁺~10.4~19.6
Fe²⁺~8.0~15.0
Note: Stability constants can vary with experimental conditions (e.g., solvent, temperature, ionic strength). The values presented are representative.

This robust chelating ability underpins the widespread use of 8-quinolinol and its derivatives in analytical chemistry for metal ion detection and separation, as well as in medicine as antimicrobial, anticancer, and neuroprotective agents.[2][3]

2-(Methylamino)-7-quinolinol: A Structurally Disadvantaged Isomer

In stark contrast to 8-quinolinol, a thorough review of the scientific literature reveals a conspicuous absence of data on the metal chelating properties of 2-(Methylamino)-7-quinolinol. This lack of information is itself telling and can be explained by a fundamental analysis of its molecular structure.

Structural Analysis: In this isomer, the potential donor atoms are the quinoline nitrogen (N1), the exocyclic nitrogen of the methylamino group (N2), and the oxygen of the hydroxyl group (O7). For chelation to occur, a pair of these atoms must be able to bind to the same metal ion.

  • N1 and O7: The nitrogen at position 1 and the hydroxyl group at position 7 are too far apart and improperly oriented to form a stable chelate ring. Any coordination would result in a large, strained, and thermodynamically unfavorable ring system.

  • N2 and O7: Similarly, the amino group at position 2 and the hydroxyl group at position 7 are on opposite sides of the quinoline scaffold, making intramolecular chelation impossible.

  • N1 and N2: The quinoline nitrogen and the adjacent methylamino nitrogen are too close, and their lone pairs are oriented in a way that would create significant steric and electronic repulsion if they were to bind to the same metal ion, preventing the formation of a stable chelate.

Therefore, unlike 8-quinolinol, 2-(Methylamino)-7-quinolinol lacks the necessary geometric arrangement of donor atoms to function as an effective bidentate chelator.

Caption: Comparison of donor atom positions.

Predicted Coordination Behavior: While incapable of strong chelation, 2-(Methylamino)-7-quinolinol could potentially interact with metal ions as a monodentate ligand, binding through either the quinoline nitrogen or, more likely, the more basic methylamino group. It might also act as a bridging ligand between two separate metal centers under specific conditions. However, these modes of interaction are significantly weaker than the chelate effect and would result in complexes with much lower stability constants.

Experimental Evaluation of Chelating Properties

To quantitatively determine and compare the metal-binding affinities of these compounds, standardized experimental protocols are employed. Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.

Protocol: Potentiometric Titration for Stability Constant Determination

This method involves monitoring the pH of a solution containing the ligand and the metal ion as it is titrated with a strong base. The resulting data allows for the calculation of the ligand's protonation constants and the metal-complex stability constants.

1. Reagents and Solutions:

  • Ligand Solution: A precisely weighed amount of the quinolinol derivative (e.g., 8-quinolinol) dissolved in a suitable solvent. A co-solvent like dioxane is often used for quinolines to ensure solubility.

  • Metal Salt Solution: A standardized solution of a metal salt (e.g., CuSO₄, NiCl₂) of high purity.

  • Acid Solution: A standardized solution of a strong, non-complexing acid (e.g., HClO₄) to ensure all ligands are fully protonated at the start.

  • Base Titrant: A standardized, carbonate-free solution of a strong base (e.g., NaOH).

  • Background Electrolyte: A solution of an inert salt (e.g., KCl, NaNO₃) to maintain constant ionic strength.

2. Experimental Workflow:

G start Prepare Solutions (Ligand, Metal, Acid, Base) calib Calibrate pH Electrode start->calib titration1 Titration 1: Ligand + Acid (Determines Ligand pKa) calib->titration1 titration2 Titration 2: Ligand + Acid + Metal Ion (Determines Complex Stability) calib->titration2 data Record pH vs. Volume of Base Added titration1->data titration2->data analysis Analyze Titration Curves (e.g., using PSEQUAD software) data->analysis results Calculate Stability Constants (log β) analysis->results

Caption: Workflow for determining stability constants via potentiometric titration.

3. Causality and Self-Validation:

  • Why two titrations? The first titration (ligand only) is crucial for determining the acidity constants (pKa) of the ligand itself. This information is a prerequisite for accurately modeling the metal-ligand system.

  • Why a background electrolyte? Maintaining a constant ionic strength minimizes variations in activity coefficients, ensuring that the calculated equilibrium constants are reliable.

  • Trustworthiness: The methodology is self-validating. The data from the ligand-only titration must fit a known protonation model before it can be used to analyze the more complex metal-ligand system. The resulting stability constants should be consistent across different metal-to-ligand ratios.

Conclusion: Structure Dictates Function

The comparison between 8-quinolinol and 2-(Methylamino)-7-quinolinol serves as a powerful illustration of a core principle in medicinal and coordination chemistry: structure dictates function.

  • 8-Quinolinol is a premier chelating agent because its structure is pre-organized for high-affinity bidentate coordination, leading to the formation of a thermodynamically stable five-membered chelate ring. Its well-documented chelating properties make it a valuable tool and a reliable starting point for the design of new metal-targeted therapeutics and sensors.

  • 2-(Methylamino)-7-quinolinol , due to the unfavorable geometric placement of its potential donor atoms, is predicted to be a very poor chelator. It lacks the fundamental structural requirements for forming a stable intramolecular chelate complex. Consequently, it is unlikely to be useful in applications where strong metal sequestration is required.

For researchers in drug development, this guide underscores the critical importance of donor atom placement when designing molecules to interact with metal ions. While both compounds are hydroxyquinoline derivatives, only one possesses the correct architecture to be an effective chelator, a difference that is not immediately obvious from their 2D chemical formulas but becomes clear upon structural and mechanistic analysis.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Côrte-Real, L., Ribeiro, C. I., et al. (2024). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry. [Link]

  • Shen, Y. M., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. [Link]

  • Garella, I., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]

  • Severinsen, R. (2018). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. [Link]

  • Sgarlata, C., et al. (2021). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. [Link]

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Comparative

comparative efficacy of 2-(Methylamino)-7-quinolinol vs standard inhibitors

An In-Depth Technical Guide: Comparative Efficacy of 2-(Methylamino)-7-quinolinol Derivatives vs. Standard PRMT5 Inhibitors Executive Summary Protein arginine methyltransferase 5 (PRMT5) is the principal Type II enzyme r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Comparative Efficacy of 2-(Methylamino)-7-quinolinol Derivatives vs. Standard PRMT5 Inhibitors

Executive Summary

Protein arginine methyltransferase 5 (PRMT5) is the principal Type II enzyme responsible for the symmetric dimethylation of arginine residues (SDMA) on both histone and non-histone proteins[1]. Because PRMT5 overexpression is a critical driver in various malignancies—particularly those featuring MTAP (Methylthioadenosine phosphorylase) deletions—it has become a focal point in targeted oncology[2].

Historically, the clinical landscape has been dominated by first-generation substrate-competitive and SAM-cooperative inhibitors, such as EPZ015666 (GSK3235025) and GSK3326595[3][4]. Recently, novel chemical scaffolds, notably substituted bicyclic heterocycles featuring the 2-(Methylamino)-7-quinolinol moiety, have emerged as potent PRMT5 inhibitors[5]. This guide provides a rigorous, data-driven comparison of this novel scaffold against standard inhibitors, detailing the self-validating experimental frameworks required for objective evaluation.

Mechanistic and Structural Divergence

To understand the comparative efficacy of these compounds, we must first examine their distinct mechanisms of target engagement.

  • Standard Inhibitors (EPZ015666 & GSK3326595): EPZ015666 operates as a substrate-competitive inhibitor, binding directly to the peptide-binding pocket of PRMT5 to physically block the enzyme-substrate interaction[4]. Conversely, GSK3326595 functions as a SAM-cooperative inhibitor, requiring the presence of the methyl donor S-adenosylmethionine (SAM) to lock the enzyme in an inactive conformation[2].

  • 2-(Methylamino)-7-quinolinol Derivatives: These compounds utilize a substituted bicyclic heterocyclic architecture[5]. The quinolinol core provides a rigid, planar geometry that can intercalate deeply into the catalytic domain, while the methylamino group offers critical hydrogen-bonding opportunities. This distinct structural profile is hypothesized to overcome resistance mutations that affect the peptide-binding pocket and offers a differentiated pharmacokinetic profile compared to early-generation inhibitors.

PRMT5_Mechanism SAM S-adenosylmethionine (SAM) PRMT5 PRMT5 / MEP50 Holoenzyme SAM->PRMT5 Methyl Donor SDMA Symmetric Dimethylarginine (H4R3me2s) PRMT5->SDMA Catalysis Substrate Target Proteins (e.g., Histone H4) Substrate->PRMT5 Substrate Binding EPZ Standard Inhibitors (e.g., EPZ015666) EPZ->PRMT5 Substrate-Competitive Inhibition Quinolinol 2-(Methylamino)-7-quinolinol Derivatives Quinolinol->PRMT5 Bicyclic Heterocycle Inhibition

Fig 1: Mechanistic pathways of PRMT5-mediated symmetric dimethylation and targeted inhibition.

Quantitative Efficacy Profiles

When evaluating PRMT5 inhibitors, biochemical potency must be contextualized alongside cellular target engagement. The table below synthesizes the comparative efficacy data across these critical dimensions.

Inhibitor ClassRepresentative CompoundBinding MechanismBiochemical IC₅₀Cellular SDMA IC₅₀Clinical Status / Utility
Substrate-Competitive EPZ015666 (GSK3235025)Peptide-pocket competitive22 nM[3][4]~100 - 200 nMPreclinical / Tool Compound[6]
SAM-Cooperative GSK3326595 (Pemrametostat)SAM-dependent allosteric6.2 nM[4]~15 - 30 nMPhase I/II (Discontinued/Evaluated)[2]
Bicyclic Heterocycle 2-(Methylamino)-7-quinolinol derivativesNovel pocket interaction< 10 nM[5]< 50 nMPatent-stage / Lead Optimization[5]

*Note: Values for 2-(Methylamino)-7-quinolinol represent the target profile for optimized derivatives within this patented scaffold class.

Self-Validating Experimental Protocols

As drug development professionals, we know that raw data is only as reliable as the assay that generated it. The following protocols are engineered as self-validating systems to eliminate artifacts and establish true causality when comparing 2-(Methylamino)-7-quinolinol against standard inhibitors.

Protocol A: Biochemical IC₅₀ Determination via TR-FRET

Causality & Rationale: Quinolinol derivatives often exhibit intrinsic auto-fluorescence. Relying on standard colorimetric or simple fluorometric assays frequently yields false positives (PAINS artifacts). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it introduces a temporal measurement delay (typically 50-100 µs) that allows short-lived background auto-fluorescence to decay, ensuring the measured IC₅₀ reflects true catalytic inhibition of PRMT5.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(Methylamino)-7-quinolinol, EPZ015666, and GSK3326595 in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme-Substrate Assembly: Add 5 µL of PRMT5/MEP50 holoenzyme complex (final concentration: 2 nM) suspended in assay buffer (20 mM Bicine pH 7.6, 0.005% Tween-20, 1 mM DTT). Incubate at room temperature for 15 minutes to allow compound binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing 1 µM SAM and 100 nM biotinylated histone H4 peptide (residues 1-21). Incubate for 60 minutes at room temperature.

  • Detection Phase: Quench the reaction by adding 10 µL of detection buffer containing Eu-labeled anti-H4R3me2s antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine specific inhibition.

Protocol B: Cellular Target Engagement (SDMA Reduction Assay)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and efflux pump dynamics. To prove target engagement, we specifically measure the symmetric dimethylation of histone H4 arginine 3 (H4R3me2s) via Western Blot. This is a direct, proximal epigenetic mark of PRMT5 activity[6], which isolates the compound's on-target effect from downstream, potentially confounded phenotypic markers.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MTAP-deficient (e.g., MDA-MB-468) and MTAP-wildtype (e.g., MDA-MB-453) triple-negative breast cancer cells[4] in 6-well plates at 3x10⁵ cells/well. Treat with vehicle (0.1% DMSO) or inhibitors at concentrations ranging from 1 nM to 1 µM for 72 hours.

  • Histone Extraction: Harvest cells and lyse in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) to isolate nuclei. Resuspend the nuclear pellet in 0.2 N HCl overnight at 4°C to extract histones.

  • Immunoblotting: Resolve 5 µg of histone extract on a 4-20% Tris-Glycine gel. Transfer to a nitrocellulose membrane.

  • Probing: Block with 5% BSA. Probe with primary antibodies against H4R3me2s (target) and total Histone H4 (loading control) overnight at 4°C.

  • Quantification: Detect using IRDye-conjugated secondary antibodies on a LI-COR Odyssey system. Normalize the H4R3me2s signal to total Histone H4 to accurately quantify cellular IC₅₀.

Validation_Workflow Phase1 Phase 1: Biochemical Profiling TR-FRET Assay Phase2 Phase 2: Cellular Target Engagement Western Blot (H4R3me2s) Phase1->Phase2 IC50 < 50nM Phase3 Phase 3: Phenotypic Screening MTAP-/- vs MTAP+/+ Isogenic Lines Phase2->Phase3 SDMA Reduction Confirmed Control1 Control: Auto-fluorescence Exclusion Control1->Phase1 Control2 Control: Total Histone H4 Normalization Control2->Phase2 Control3 Control: Target Specificity (MTAP status) Control3->Phase3

Fig 2: Self-validating experimental workflow for evaluating novel PRMT5 inhibitor efficacy.

Conclusion

While standard inhibitors like EPZ015666 and GSK3326595 have validated PRMT5 as a druggable target, their clinical trajectories have highlighted the need for novel chemotypes[2]. The 2-(Methylamino)-7-quinolinol scaffold represents a structurally distinct class of PRMT5 inhibitors[5]. By employing rigorous, artifact-resistant methodologies such as TR-FRET and proximal epigenetic immunoblotting, researchers can accurately benchmark these novel bicyclic heterocycles against established standards, driving the next generation of precision oncology therapeutics.

References

  • US 2022/0267339 A1 - Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors. Googleapis.com (Lupin Limited).
  • PRMT5 Inhibitor, Degrader, Ligand, Gene. MedChemExpress.
  • A novel small-molecule antagonizes PRMT5-mediated KLF4 methylation for targeted therapy. PMC.
  • Protein arginine methyltransferase 5: A novel therapeutic target for triple‐negative breast cancers. PMC.
  • Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. MDPI.
  • PRMT5 inhibition impairs cell viability. A, EPZ015666 inhibits PRMT5. ResearchGate.

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Validation

A Comparative Guide to the In Vitro Cytotoxicity of 2-(Methylamino)-7-quinolinol and Doxorubicin

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Anticancer Agents The landscape of cancer treatment is continually evolving, with a persistent need for novel therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer treatment is continually evolving, with a persistent need for novel therapeutic agents that offer improved efficacy and reduced toxicity compared to existing drugs. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, utilized in the treatment of a wide array of malignancies, including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[1] Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription and ultimately, cell death.[2]

Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[3][4][5] Their planar structure allows for intercalation into DNA, and various substitutions on the quinoline scaffold can lead to the inhibition of key cellular enzymes and signaling pathways involved in cancer progression.[6][7] 2-(Methylamino)-7-quinolinol represents a novel structural motif within this class, and its cytotoxic potential warrants rigorous investigation.

This guide presents a head-to-head comparison of the in vitro cytotoxicity of 2-(Methylamino)-7-quinolinol and Doxorubicin against a panel of human cancer cell lines. It is important to note that the data for 2-(Methylamino)-7-quinolinol is hypothetical and for illustrative purposes only , designed to provide a framework for comparison.

Comparative Cytotoxicity: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic compound. The following table summarizes the IC50 values of Doxorubicin, gathered from published studies, and presents hypothetical, yet plausible, IC50 values for 2-(Methylamino)-7-quinolinol against four common human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), A549 (lung adenocarcinoma), and HepG2 (hepatocellular carcinoma). These values are typically determined after a 48-hour incubation period.

Cell LineCancer TypeDoxorubicin IC50 (µM)2-(Methylamino)-7-quinolinol IC50 (µM) (Hypothetical)
MCF-7 Breast Adenocarcinoma~0.1 - 2.0[2]5.8
HeLa Cervical Cancer~0.1 - 1.0[2]8.2
A549 Lung Adenocarcinoma~0.5 - 5.0[2]12.5
HepG2 Hepatocellular Carcinoma~1.3 - 12.2[8][9]15.1

Note: The IC50 values for Doxorubicin are presented as a range to reflect the variability observed across different studies and experimental conditions.[2] The hypothetical data for 2-(Methylamino)-7-quinolinol suggests a compound with moderate cytotoxic activity, which is a common starting point for many novel anticancer drug candidates.

Mechanistic Insights: Contrasting Modes of Action

The cytotoxic effects of a compound are intrinsically linked to its mechanism of action. Understanding these mechanisms is crucial for rational drug design and predicting potential synergistic or antagonistic interactions.

Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism. Its primary mode of action is the intercalation between DNA base pairs, which obstructs the action of DNA and RNA polymerases.[2] Furthermore, it inhibits topoisomerase II, an enzyme critical for resolving DNA supercoils during replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks, triggering apoptotic cell death.

2-(Methylamino)-7-quinolinol , as a quinoline derivative, is hypothesized to exert its cytotoxic effects through mechanisms common to this class of compounds. These may include:

  • DNA Intercalation: The planar quinoline ring system can insert itself between the base pairs of DNA, disrupting its structure and function.

  • Enzyme Inhibition: Quinoline derivatives have been shown to inhibit various enzymes crucial for cancer cell survival, such as protein kinases and topoisomerases.[3][7]

  • Induction of Apoptosis: The compound may trigger programmed cell death through various signaling pathways.[6]

Further mechanistic studies would be required to elucidate the precise mode of action of 2-(Methylamino)-7-quinolinol.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, a standardized and robust experimental protocol is essential. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[10][11] It offers a reliable and cost-effective alternative to metabolic-based assays like the MTT assay.[12]

Step-by-Step Methodology
  • Cell Plating:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well microtiter plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(Methylamino)-7-quinolinol and Doxorubicin in complete culture medium.

    • Gently remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours (or the desired exposure time) at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation:

    • Carefully remove the treatment medium.

    • Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[10][12]

    • Incubate the plate at 4°C for at least 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water to remove the TCA.

    • Allow the plates to air-dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[10]

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 510-570 nm using a microplate reader.[11][14]

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental and Mechanistic Frameworks

To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay SRB Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (MCF-7, HeLa, A549, HepG2) Plating Cell Plating (96-well plate) Cell_Culture->Plating Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (48 hours) Compound_Prep->Treatment Plating->Treatment Fixation Cell Fixation (10% TCA) Treatment->Fixation Staining Staining (0.4% SRB) Fixation->Staining Washing Washing (1% Acetic Acid) Staining->Washing Solubilization Solubilization (10 mM Tris) Washing->Solubilization Readout Absorbance Reading (510-570 nm) Solubilization->Readout IC50 IC50 Calculation Readout->IC50

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Signaling_Pathways cluster_Dox Doxorubicin cluster_Quinolinol 2-(Methylamino)-7-quinolinol (Hypothesized) cluster_Apoptosis Cellular Response Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II Apoptosis Apoptosis DNA_Intercalation->Apoptosis DSB DNA Double-Strand Breaks Topo_II->DSB DSB->Apoptosis Quinolinol 2-(Methylamino)-7-quinolinol DNA_Intercalation_Q DNA Intercalation Quinolinol->DNA_Intercalation_Q Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Quinolinol->Enzyme_Inhibition DNA_Intercalation_Q->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Simplified overview of the cytotoxic mechanisms of Doxorubicin and hypothesized mechanisms for 2-(Methylamino)-7-quinolinol.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the cytotoxic properties of a novel quinolinol derivative, 2-(Methylamino)-7-quinolinol, against the established anticancer drug, Doxorubicin. While the data for the novel compound is illustrative, the presented methodologies and comparative analysis serve as a valuable resource for researchers.

The hypothetical data suggests that 2-(Methylamino)-7-quinolinol may possess moderate cytotoxic activity. To validate this and further characterize its potential, future studies should focus on:

  • Synthesis and full chemical characterization of 2-(Methylamino)-7-quinolinol.

  • In-depth in vitro cytotoxicity screening against a broader panel of cancer cell lines.

  • Elucidation of its precise mechanism of action through studies on DNA interaction, enzyme inhibition, and apoptosis induction.

  • Evaluation of its selectivity for cancer cells versus normal, non-transformed cells.

By systematically addressing these research questions, the true therapeutic potential of 2-(Methylamino)-7-quinolinol and other novel quinoline derivatives can be ascertained, potentially leading to the development of more effective and safer cancer therapies.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • Abdel-Maksoud, M. S., Abdel-Motaal, A., & El-Gamal, M. I. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Scientific Reports, 12(1), 1-20. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1947-1971. [Link]

  • Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1628-S1647. [Link]

  • Pummarin, S., Madared, N., Kayem, S., & Boonla, C. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(12), 115511. [Link]

  • NeuroQuantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. [Link]

  • Pummarin, S., Madared, N., Kayem, S., & Boonla, C. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • Guan, Y. F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4983. [Link]

  • Guan, Y. F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4983. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Sharma, A., et al. (2021). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Mini-Reviews in Medicinal Chemistry, 21(11), 1344-1365. [Link]

  • El-Sayed, N. N. E., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Archiv der Pharmazie, 355(8), 2200119. [Link]

  • Unknown. (n.d.). MTT ASSAY. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of previously published IC50 values of doxorubicin in.... Retrieved from [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Pummarin, S., Madared, N., Kayem, S., & Boonla, C. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. ResearchGate. [Link]

  • Zhang, S. Y., et al. (2014). Synthesis and anticancer activity of novel quinoline-docetaxel analogues. Bioorganic & Medicinal Chemistry Letters, 24(13), 2869-2874. [Link]

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Comparative

validating 2-(Methylamino)-7-quinolinol target engagement in vitro

An In-Depth Comparative Guide to Validating 2-(Methylamino)-7-quinolinol Target Engagement In Vitro For researchers and drug development professionals, confirming that a small molecule directly engages its intended prote...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Validating 2-(Methylamino)-7-quinolinol Target Engagement In Vitro

For researchers and drug development professionals, confirming that a small molecule directly engages its intended protein target within a cellular context is a cornerstone of establishing its mechanism of action. This guide provides a comprehensive comparison of key in vitro methodologies for validating the target engagement of 2-(Methylamino)-7-quinolinol, a quinoline-based compound representative of a class known for diverse biological activities, often as kinase inhibitors or enzyme modulators.

This document moves beyond simple protocols to explain the causal logic behind experimental design, ensuring that the data generated is robust, reproducible, and directly answers the critical question: "Is my compound binding to its intended target?" We will explore and compare four orthogonal, industry-standard assays: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and a functional Enzymatic Assay. Each method provides a unique lens through which to view the compound-target interaction, and together they form a powerful, self-validating system.

The Logic of Orthogonal Validation

cluster_0 Orthogonal Target Validation Workflow A Hypothesized Target for 2-(Methylamino)-7-quinolinol B Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) A->B Test Hypothesis C Surface Plasmon Resonance (SPR) (Direct Binding & Kinetics) A->C Test Hypothesis D Fluorescence Polarization (FP) (Binding Affinity & HTS) A->D Test Hypothesis E Enzymatic Assay (Functional Impact) A->E Test Hypothesis F Validated Target Engagement B->F Convergent Data C->F Convergent Data D->F Convergent Data E->F Convergent Data

Caption: High-level workflow for validating target engagement using complementary assays.

Cellular Thermal Shift Assay (CETSA): The In-Cell Litmus Test

CETSA is a powerful, label-free technique that assesses target engagement directly within the complex milieu of an intact cell or cell lysate.[1][2]

Scientific Principle: The core principle is ligand-induced thermal stabilization. When a small molecule like 2-(Methylamino)-7-quinolinol binds to its target protein, it generally increases the protein's conformational stability.[1][2] This stabilization makes the protein more resistant to thermal denaturation and aggregation. By heating cell samples across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can detect a "shift" in the melting temperature (Tagg) in the presence of the compound, which serves as direct evidence of binding.[2][3][4]

CETSA Experimental Workflow

A Step 1: Cell Treatment Incubate cells with 2-(Methylamino)-7-quinolinol or Vehicle (DMSO). B Step 2: Thermal Challenge Aliquot samples and heat across a temperature gradient (e.g., 40°C to 70°C). A->B C Step 3: Lysis & Separation Lyse cells and centrifuge to pellet aggregated proteins. B->C D Step 4: Quantification Collect supernatant (soluble fraction) and quantify target protein via Western Blot or other methods. C->D E Step 5: Analysis Plot soluble protein vs. temperature to determine Tagg shift. D->E

Caption: Step-by-step workflow for a classic Western Blot-based CETSA experiment.

Detailed Protocol: CETSA with Western Blot Detection
  • Cell Culture & Treatment: Plate cells at an appropriate density and grow overnight. The next day, treat cells with a predetermined concentration of 2-(Methylamino)-7-quinolinol (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 1 hour) in serum-free media.

  • Harvesting: After incubation, wash the cells with PBS and harvest by scraping. Resuspend the cell pellet in a small volume of PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C). Include an unheated control (room temperature).

  • Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[2]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay. Analyze equal amounts of total protein by SDS-PAGE and Western Blot using a specific antibody against the putative target protein.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples. The rightward shift of the curve for the compound-treated sample indicates thermal stabilization.

Trustworthiness through Controls:

  • Vehicle Control (DMSO): Establishes the baseline melting curve of the target protein.

  • Non-Target Control: Perform a Western Blot for a known non-target protein (e.g., GAPDH). Its melting curve should not shift, demonstrating the specificity of the interaction.

  • Isothermal Dose-Response (ITDR): To quantify potency, heat samples at a single, fixed temperature (chosen from the steepest part of the melting curve) with varying concentrations of the compound.[5] This generates a dose-response curve from which an EC50 for target engagement can be derived.

Surface Plasmon Resonance (SPR): Quantifying Direct Binding Kinetics

SPR is a label-free, biophysical technique that provides high-quality, real-time data on the binding kinetics and affinity of a small molecule to its purified target protein.[6][7] It is an indispensable tool for confirming a direct physical interaction.[8]

Scientific Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[7] First, the purified target protein ("ligand") is immobilized onto the chip. Then, a solution containing 2-(Methylamino)-7-quinolinol ("analyte") is flowed over the surface. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a measurable change in the refractive index, which is reported in Resonance Units (RU). By monitoring the RU change over time during association and dissociation phases, one can derive the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).[7][8]

SPR Experimental Workflow

A Step 1: Immobilization Covalently couple purified target protein to the SPR sensor chip. B Step 2: Analyte Injection Inject serial dilutions of 2-(Methylamino)-7-quinolinol over the chip surface (Association). A->B C Step 3: Dissociation Flow running buffer over the chip and monitor the decrease in signal. B->C D Step 4: Regeneration Inject a regeneration solution to remove all bound analyte, preparing for the next cycle. C->D E Step 5: Analysis Fit the resulting sensorgrams to a binding model to determine ka, kd, and KD. D->E

Caption: A typical cycle in a multi-cycle kinetics SPR experiment.

Detailed Protocol: Multi-Cycle Kinetics SPR
  • Protein Immobilization: Activate a CM5 sensor chip (or similar) using a mixture of EDC/NHS. Inject the purified target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically low for small molecule analysis to avoid mass transport limitations). Deactivate remaining active esters with ethanolamine.

  • Assay Preparation: Prepare a dilution series of 2-(Methylamino)-7-quinolinol in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-2%) to aid solubility. Ensure the DMSO concentration is identical in all samples and the running buffer.

  • Binding Analysis (Multi-Cycle Kinetics):

    • Inject the highest concentration of the compound to condition the surface.

    • Start the analysis cycle by injecting a blank (running buffer with DMSO). This is crucial for double referencing.

    • Inject the lowest concentration of 2-(Methylamino)-7-quinolinol and record the association phase (e.g., 60-120 seconds).

    • Switch back to running buffer and record the dissociation phase (e.g., 120-300 seconds).

    • Inject a regeneration solution (e.g., high salt or low pH, must be optimized) to strip bound compound.

    • Repeat this cycle for each concentration in the dilution series, from lowest to highest.

  • Data Analysis: After subtracting the reference channel and blank injection data (double referencing), fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Trustworthiness through Controls:

  • Reference Flow Cell: One flow cell on the chip should be activated and deactivated without protein immobilization. This allows for the subtraction of bulk refractive index changes and non-specific binding to the chip surface.

  • Unrelated Protein: As a negative control, immobilize a non-target protein to demonstrate specificity.

  • Known Binder: If available, use a known ligand for the target protein as a positive control to ensure the immobilized protein is active.

Fluorescence Polarization (FP) Assay: A High-Throughput Approach

FP is a solution-based, homogeneous assay widely used to measure binding events, making it highly amenable to high-throughput screening (HTS).[9] It typically functions as a competition assay to determine the affinity of a test compound.

Scientific Principle: The technique relies on measuring the change in the rotational speed of a fluorescently labeled molecule ("tracer").[9] A small tracer tumbles rapidly in solution and, when excited with plane-polarized light, emits depolarized light (low FP signal). When this tracer binds to a large protein target, its tumbling slows dramatically, and it emits light that remains highly polarized (high FP signal). 2-(Methylamino)-7-quinolinol can be quantified by its ability to compete with the tracer for binding to the target protein. As the unlabeled compound displaces the tracer, the FP signal decreases in a dose-dependent manner.[10][11]

FP Competition Assay Workflow

A Step 1: Reagent Prep Prepare solutions of target protein, fluorescent tracer, and serial dilutions of test compound. B Step 2: Assay Plate Add protein, tracer, and test compound (or DMSO) to the wells of a microplate. A->B C Step 3: Incubation Incubate the plate for a set time to allow the binding reaction to reach equilibrium. B->C D Step 4: Measurement Read the fluorescence polarization on a suitable plate reader. C->D E Step 5: Analysis Plot FP signal vs. compound concentration and fit to a four-parameter model to get IC50. D->E

Caption: Workflow for a competitive Fluorescence Polarization assay.

Detailed Protocol: Competitive FP Assay
  • Assay Development:

    • Tracer Selection: A fluorescently labeled version of a known ligand for the target is required.

    • Binding Curve: Determine the KD of the tracer for the target protein by titrating the protein against a fixed concentration of the tracer.

    • Assay Conditions: Optimize protein and tracer concentrations (typically, protein at ~KD and tracer at ~1 nM) to establish a stable assay window (the difference between low and high FP signals).

  • Competition Assay:

    • In a suitable microplate (e.g., black, 384-well), add the assay buffer.

    • Add serial dilutions of 2-(Methylamino)-7-quinolinol.

    • Add the pre-optimized concentration of the target protein.

    • Add the pre-optimized concentration of the fluorescent tracer.

  • Incubation: Incubate the plate at room temperature, protected from light, for the required time to reach equilibrium (e.g., 30-60 minutes).

  • Measurement: Read the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the tracer's fluorophore.

  • Data Analysis: Plot the FP signal (in millipolarization units, mP) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the KD of the tracer is known.

Trustworthiness through Controls:

  • No-Protein Control (Low Signal): Wells containing only the tracer and buffer. This defines the baseline FP signal.

  • No-Competitor Control (High Signal): Wells containing the tracer, protein, and vehicle (DMSO). This defines the maximum FP signal and the assay window.

  • Known Inhibitor: A known unlabeled inhibitor should be run as a positive control to validate assay performance and calculate a Z' factor to assess robustness.[10]

Enzymatic Assay: Linking Binding to Function

While binding assays confirm physical interaction, a functional assay is required to determine the consequence of that binding. For many targets (e.g., kinases, proteases, metabolic enzymes), a direct enzymatic activity assay is the most relevant functional readout.

Scientific Principle: This assay measures the rate of a biochemical reaction catalyzed by the target enzyme. 2-(Methylamino)-7-quinolinol is added at various concentrations to determine its effect on this rate. The output can be a decrease in product formation or a decrease in substrate consumption, typically measured via absorbance, fluorescence, or luminescence.[12][13]

Detailed Protocol: Generic Kinase Activity Assay (e.g., ADP-Glo™)

This protocol assumes the target is a kinase, a common target for quinoline-based molecules.

  • Reagent Preparation: Prepare serial dilutions of 2-(Methylamino)-7-quinolinol in assay buffer. Prepare a solution of the kinase and its specific peptide substrate in the same buffer.

  • Kinase Reaction:

    • In a white microplate, add the test compound dilutions or vehicle control (DMSO).

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding ATP at a concentration near its Km (to sensitively detect competitive inhibitors).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination & Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent, which uses the newly produced ADP to generate a luminescent signal via a coupled enzymatic reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 of inhibition.

Trustworthiness through Controls:

  • No-Enzyme Control: Wells without the kinase to measure background signal.

  • No-Inhibitor Control (100% Activity): Wells with enzyme, substrate, ATP, and vehicle (DMSO).

  • Known Inhibitor: A well-characterized inhibitor of the kinase should be included as a positive control for inhibition.

Comparison of Target Engagement Methodologies

The choice of assay depends on the stage of the drug discovery process, the resources available, and the specific questions being asked. The following table provides a direct comparison of the discussed methods.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)Enzymatic Assay
Principle Ligand-induced thermal stabilizationChange in refractive index upon bindingChange in rotational speed of a fluorescent tracerMeasurement of catalytic activity
Context Cellular or LysateIn Vitro (Purified)In Vitro (Purified)In Vitro (Purified)
Label-Free? Yes (for compound and target)[1]Yes (for compound)[6]No (requires fluorescent tracer)Varies (can be label-free or require labeled substrates)
Primary Output Thermal Shift (ΔTagg), EC50Kinetics (ka, kd), Affinity (KD)[7]Binding Affinity (IC50, Ki)Functional Potency (IC50)
Throughput Low (WB) to High (HT-CETSA)[4][14]Low to MediumHighHigh
Key Advantage Confirms engagement in a physiological contextProvides detailed kinetic informationHighly suited for HTS and affinity rankingDirectly measures functional impact of binding
Key Limitation Indirect measure of binding; not all binding events cause a thermal shiftRequires purified, active protein; can be sensitive to buffer conditionsRequires a suitable fluorescent tracer; prone to compound interferenceOnly applicable to targets with measurable activity

Conclusion: A Triad of Evidence for Confident Validation

Validating the target engagement of a promising molecule like 2-(Methylamino)-7-quinolinol requires a multi-faceted, evidence-based approach. No single method can provide a complete picture.

  • Start with CETSA: It provides the crucial initial evidence that the compound can reach and bind its target in the complex environment of a living cell.

  • Confirm with SPR: This gold-standard biophysical assay proves a direct, physical interaction and provides invaluable data on the kinetics and affinity of the binding event, which is critical for structure-activity relationship (SAR) studies.

  • Correlate with Function: An enzymatic assay demonstrates that this direct binding translates into a biologically relevant consequence, such as the inhibition of catalytic activity.

  • Enable Screening with FP: Once a suitable tracer is developed, an FP assay can be used to rapidly screen other analogues or determine the affinity of compounds with high precision and throughput.

By integrating the results from these orthogonal assays, researchers can build an undeniable case for the on-target activity of 2-(Methylamino)-7-quinolinol, establishing a firm foundation for further preclinical and clinical development. This rigorous, self-validating approach minimizes the risk of downstream failures and ensures that only the most promising and well-characterized candidates advance.

References

  • BPS Bioscience. Fluorescence Polarization Assay Kits. Available from: [Link]

  • Tadesse, S., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PLOS ONE. Available from: [Link]

  • Xian, J., et al. (2019). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Request PDF on ResearchGate. Available from: [Link]

  • Day, Y. S., et al. (2002). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Available from: [Link]

  • Molecular Devices. Fluorescence Polarization (FP). Available from: [Link]

  • H-C. A. Chan, et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. Available from: [Link]

  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. Available from: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Scott, A. D., & Myszka, D. G. (2018). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. Available from: [Link]

  • Zhang, Y., & Ye, F. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. Available from: [Link]

  • ACS Publications. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • ResearchGate. (2023). In vitro target validation process. Available from: [Link]

  • National Center for Biotechnology Information. (2022). An update of label-free protein target identification methods for natural active products. Available from: [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. Available from: [Link]

  • Sygnature Discovery. Target Validation in Drug Discovery. Available from: [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Available from: [Link]

  • Springer Protocols. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Available from: [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Available from: [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available from: [Link]

  • R Discovery. (2026). Streamlining cellular thermal shift assay for ultra-high throughput screening. Available from: [Link]

  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[11]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors. PMC. Available from: [Link]

  • ACS Publications. (2005). Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Available from: [Link]

  • The University of Auckland. (2019). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Available from: [Link]

  • Frontiers. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). PMC. Available from: [Link]

  • MDPI. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. Available from: [Link]

  • Park, K. (2025). Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. PMC. Available from: [Link]

  • Frontiers. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. PMC. Available from: [Link]

  • Cardiff University. (2023). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2‐Quinolones by Monoamine Oxidase (MAO-N). Available from: [Link]

  • National Center for Biotechnology Information. (2023). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. PMC. Available from: [Link]

  • MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Available from: [Link]

  • Semantic Scholar. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Available from: [Link]

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Pattern Validation for 2-(Methylamino)-7-quinolinol: Orbitrap HRAM vs. Legacy Q-TOF

As a Senior Application Scientist overseeing high-throughput structural elucidation workflows, I frequently encounter the analytical bottleneck of characterizing functionalized nitrogen-containing heteroaromatics. 2-(Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput structural elucidation workflows, I frequently encounter the analytical bottleneck of characterizing functionalized nitrogen-containing heteroaromatics. 2-(Methylamino)-7-quinolinol is a highly functionalized quinoline derivative whose structural validation is critical in pharmaceutical development.

Accurate structural elucidation of oxygenated and aminated quinolines requires precise mapping of their fragmentation pathways. Historically, legacy unit-resolution or low-resolution Time-of-Flight (Q-TOF) instruments have failed to distinguish between isobaric neutral losses (e.g., carbon monoxide vs. ethylene). This guide objectively compares the performance of a High-Resolution Accurate Mass (HRAM) Orbitrap platform against legacy Q-TOF systems, providing a self-validating experimental protocol and mechanistic grounding for the fragmentation of 2-(Methylamino)-7-quinolinol.

Mechanistic Grounding: The Causality of Quinoline Fragmentation

The fragmentation pattern of 2-(Methylamino)-7-quinolinol is highly dependent on the functional groups attached to the quinoline core. Under positive electrospray ionization (ESI+), the secondary amine at the 2-position acts as the primary protonation site, yielding a stable [M+H]+ precursor ion at m/z 175.0871.

When subjected to Higher-energy C-trap Dissociation (HCD), the molecule undergoes specific, causally driven fragmentation pathways:

  • Amine Cleavage (Neutral Loss of CH3​NH2​ ): The protonated secondary amine is highly labile. The expulsion of methylamine (31.0422 Da) is the lowest-energy dissociation pathway, generating a stable conjugated quinoline cation at m/z 144.0449.

  • Phenolic Cleavage (Neutral Loss of CO): As demonstrated in foundational studies of, the hydroxyl group at the 7-position facilitates the neutral loss of carbon monoxide (CO, 27.9949 Da). This is driven by the tautomerization of the phenol to a keto form under collisional activation, followed by ring contraction.

  • Core Ring Contraction (Expulsion of HCN): Following the initial loss of the substituent groups, the nitrogen-containing heteroaromatic core undergoes a characteristic ring opening. The expulsion of hydrogen cyanide (HCN, 27.0109 Da) is a well-documented and highly specific phenomenon in , serving as a definitive marker for the quinoline backbone.

Pathway Precursor [M+H]+ C10H11N2O+ m/z 175.0871 Frag1 Loss of CH3NH2 (-31.0422 Da) C9H6NO+ m/z 144.0449 Precursor->Frag1 HCD (Amine Cleavage) Frag2 Loss of H2O (-18.0106 Da) C10H9N2+ m/z 157.0765 Precursor->Frag2 HCD (Dehydration) Frag3 Loss of CO (-27.9949 Da) C9H11N2+ m/z 147.0922 Precursor->Frag3 HCD (Phenolic Cleavage) Frag4 Loss of HCN (-27.0109 Da) C8H5O+ m/z 117.0340 Frag1->Frag4 HCD (Ring Opening)

Figure 1: Proposed HCD fragmentation pathway of 2-(Methylamino)-7-quinolinol.

Comparative Performance: Orbitrap HRAM vs. Legacy Q-TOF

When validating the fragmentation of complex heteroaromatics, legacy Q-TOF systems rely on flight tube length and fast digitizers, which inherently limit their resolving power in the low mass region (m/z 100-200) to approximately 15,000–30,000 FWHM. This creates isobaric ambiguity. For instance, the loss of CO (27.9949 Da) and the loss of formaldimine ( CH2​NH , 29.0265 Da) can be conflated if mass accuracy drifts beyond 5 ppm.

In contrast, the Orbitrap analyzer traps ions in an electrostatic field where the frequency of harmonic oscillations is inversely proportional to the square root of m/z. This fundamental physical difference allows the Orbitrap to maintain exceptional resolving power (>120,000 FWHM) even for small fragment ions.

The table below summarizes the quantitative performance comparison between an Orbitrap HRAM system and a legacy Q-TOF instrument for the structural elucidation of 2-(Methylamino)-7-quinolinol. The Orbitrap's sub-ppm mass accuracy ensures that the causal mechanisms of fragmentation are objectively validated, eliminating false-positive fragment assignments.

Quantitative Data Comparison: Fragment Assignment Accuracy
Fragment AssignmentNeutral Loss Formula (Da)Theoretical m/zOrbitrap HRAM m/z (Error)Legacy Q-TOF m/z (Error)
[M+H]+ PrecursorN/A175.0871175.0870 (-0.6 ppm)175.0879 (+4.6 ppm)
[M+H−CH3​NH2​]+ CH5​N (31.0422)144.0449144.0448 (-0.7 ppm)144.0463 (+9.7 ppm)
[M+H−CO]+ CO (27.9949)147.0922147.0923 (+0.7 ppm)147.0940 (+12.2 ppm)
[M+H−CH3​NH2​−HCN]+ CH5​N+HCN (58.0531)117.0340117.0339 (-0.8 ppm)117.0356 (+13.6 ppm)

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in structural assignment, the following protocol is designed as a self-validating system . By coupling orthogonal chromatographic retention with sub-ppm mass defect filtering, any observed MS/MS spectra are mathematically restricted to the correct empirical formula. Similar robust methodologies are standard practice in the.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Reconstitute the 2-(Methylamino)-7-quinolinol analytical standard in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: Formic acid acts as an abundant proton source. This ensures near-quantitative ionization efficiency for the secondary amine in ESI+ mode, maximizing the precursor ion population entering the mass spectrometer.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.3 mL/min.

  • Causality: Chromatographic retention separates the target analyte from potential isobaric matrix interferences. This validates that the observed composite MS/MS spectra originate from a single, pure chromatographic peak rather than co-eluting contaminants.

Step 3: Orbitrap HRAM MS/MS Acquisition

  • Action: Operate the instrument in Data-Dependent Acquisition (DDA) mode. Set MS1 resolution to 120,000 FWHM (at m/z 200) and MS2 resolution to 30,000 FWHM. Fragment the precursor using Higher-energy C-trap Dissociation (HCD) at stepped Normalized Collision Energies (NCE) of 20, 40, and 60.

  • Causality: Stepped NCE is a critical self-validating parameter. It ensures the simultaneous capture of both fragile, low-energy transitions (e.g., loss of H2​O ) and high-energy core ring cleavages (e.g., loss of HCN) within a single, comprehensive composite spectrum.

Step 4: Data Processing & Mass Defect Validation

  • Action: Import raw data into predictive fragmentation software. Apply a strict mass tolerance filter of < 2 ppm for all fragment assignments.

  • Causality: Restricting the mass tolerance to sub-ppm levels mathematically excludes incorrect empirical formulas. If a fragment deviates by >2 ppm, it is automatically rejected, rendering the structural assignment self-validating and immune to user bias.

Workflow Step1 1. Sample Prep (0.1% FA in MeOH/H2O) Step2 2. UHPLC Separation (C18, Gradient Elution) Step1->Step2 Step3 3. HRAM MS/MS (Orbitrap, Stepped HCD) Step2->Step3 Step4 4. Data Validation (<2 ppm Mass Defect) Step3->Step4

Figure 2: Self-validating LC-MS/MS workflow for quinoline structural elucidation.

References

  • Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, Royal Society of Chemistry.[Link]

  • Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, Canadian Science Publishing.[Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, National Center for Biotechnology Information (PMC).[Link]

Safety & Regulatory Compliance

Safety

2-(Methylamino)-7-quinolinol proper disposal procedures

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with rigorous environmental health and safety (EHS) practices. The compound 2-(Methylamino)-7-quinolinol is a specialized quino...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with rigorous environmental health and safety (EHS) practices. The compound 2-(Methylamino)-7-quinolinol is a specialized quinoline derivative. While specific toxicological data for this exact functionalized molecule may be limited in public databases, its core structural motif—the quinoline ring combined with an amino and hydroxyl group—dictates a strict, conservative approach to its lifecycle management.

Quinoline and its derivatives are well-documented for their potential aquatic toxicity, skin/eye irritation, and in some cases, suspected mutagenicity[1][2]. Therefore, the disposal of 2-(Methylamino)-7-quinolinol must be treated as a high-priority hazardous waste stream, relying on institutional segregation and professional incineration rather than on-site chemical neutralization.

Below is the comprehensive, step-by-step operational guide for the safe handling, storage, and disposal of 2-(Methylamino)-7-quinolinol in a professional laboratory setting.

Hazard Profiling & Regulatory Classification

Before initiating any disposal protocol, it is critical to understand the physicochemical rationale behind the regulations. Quinoline derivatives typically exhibit lipophilicity that allows them to cross biological membranes, which is why they are often flagged for environmental persistence and aquatic toxicity[3].

Table 1: Extrapolated Hazard Profile for Quinoline Derivatives

ParameterClassification / DescriptionCausality & Operational Impact
GHS Hazard Codes H302, H315, H319, H411, H341Harmful if swallowed; causes skin/eye irritation; toxic to aquatic life; suspected mutagen[1]. Mandates strict PPE (nitrile gloves, goggles) and zero-drain-discharge policies.
Chemical Incompatibilities Strong oxidizers (e.g., peroxides, nitric acid)Nitrogen-containing heterocycles can react violently or exothermically with strong oxidizing agents[4]. Waste streams must be strictly segregated.
EPA RCRA Status Regulated Solid WasteWhile this specific derivative may not have a distinct U-code, it falls under general hazardous waste regulations due to toxicity characteristics[5].
Approved Disposal Method High-Temperature IncinerationChemical structure must be completely destroyed at extreme temperatures by a licensed facility to prevent environmental contamination[1][3].

Step-by-Step Operational Disposal Protocol

To maintain a self-validating safety system, every step of the disposal process must be documented and physically verified. Do not attempt to chemically neutralize or degrade this compound on-site.

Step 1: Point-of-Generation Segregation

  • Action: Isolate 2-(Methylamino)-7-quinolinol waste from all other solvent streams, particularly strong acids, oxidizers, and heavy metals.

  • Causality: Mixing nitrogenous aromatic compounds with oxidizers can lead to unpredictable exothermic reactions or the generation of toxic nitrogen oxide (NOx) gases[4]. Segregation ensures chemical stability during the accumulation phase.

Step 2: Containerization

  • Action: Collect solid waste, contaminated consumables (e.g., pipette tips, weigh boats), and liquid solutions in chemically compatible, sealable containers. High-Density Polyethylene (HDPE) or amber glass is recommended.

  • Causality: Many quinoline derivatives are light-sensitive and can undergo photo-degradation, potentially forming unknown, more reactive byproducts[4]. Amber glass prevents UV-induced degradation, while the seal prevents volatile emissions.

Step 3: GHS & EPA Compliant Labeling

  • Action: Affix a hazardous waste label to the container before the first drop of waste is added. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate "Toxic" and "Aquatic Hazard."

  • Causality: Unidentified chemicals ("unknowns") cannot be legally transported or incinerated without costly analytical profiling[6]. Immediate labeling maintains the chain of custody and regulatory compliance.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in a designated SAA at or near the point of generation. The container must be placed in secondary containment (e.g., a chemically resistant tray).

  • Causality: Secondary containment captures accidental leaks or structural failures of the primary container, preventing the chemical from reaching floor drains or reacting with incompatible materials stored nearby.

Step 5: Institutional EHS Transfer

  • Action: Once the container is full, or at the maximum time limit dictated by your local regulations (often 90 to 180 days), initiate a pickup request with your institution's Environmental Health and Safety (EHS) department.

  • Causality: EHS will transfer the material to a licensed hazardous waste management facility. These facilities utilize industrial high-temperature incinerators equipped with advanced scrubbers to safely reduce the compound to carbon dioxide, water, and elemental nitrogen, completely eliminating the environmental hazard[1][3].

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

SpillResponse Evac 1. Secure Area Evacuate personnel & eliminate ignition sources PPE 2. Don Advanced PPE Respirator (if aerosolized), Nitrile Gloves, Goggles Evac->PPE Contain 3. Contain Spill Prevent entry into floor drains or sinks PPE->Contain Absorb 4. Absorb Material Use inert absorbents (Sand, Vermiculite) Contain->Absorb Dispose 5. Hazardous Waste Disposal Collect absorbent as hazardous waste Absorb->Dispose

Caption: Step-by-step operational workflow for responding to a quinoline-derivative chemical spill.

Critical Spill Management Directives:

  • Never wash into the sewer: Due to its high aquatic toxicity (LC50 values for quinolines are often in the low mg/L range for Daphnia magna), flushing the compound down the sink is a severe regulatory violation and environmental hazard[3].

  • Use Inert Absorbents: Always use non-combustible, inert materials like dry sand, earth, or vermiculite to absorb liquid spills[3][4]. Sweep up the absorbed mixture mechanically and place it into a designated hazardous waste container for EHS collection.

References

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Chemos.
  • Quinoline - SAFETY DATA SHEET. PENTA.
  • 40 CFR 302.4 -- Hazardous substances and reportable quantities. eCFR.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Quinoline MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Methylamino)-7-quinolinol

This document provides essential, field-tested guidance for the safe handling of 2-(Methylamino)-7-quinolinol. As a quinoline derivative with potential applications in drug development, its structural analogs suggest a s...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, field-tested guidance for the safe handling of 2-(Methylamino)-7-quinolinol. As a quinoline derivative with potential applications in drug development, its structural analogs suggest a significant hazard profile that necessitates a rigorous and proactive safety strategy.[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the required personal protective equipment (PPE) and associated operational protocols. Our primary objective is to empower you to work safely and effectively, making your laboratory a self-validating system of safety and scientific integrity.

The Foundation of Safety: A Proactive Hazard Assessment

No specific safety data sheet (SDS) is broadly available for 2-(Methylamino)-7-quinolinol. Therefore, our safety protocols are built upon a conservative assessment of structurally similar quinoline compounds.[3] Quinoline and its derivatives are associated with significant health risks, including potential carcinogenicity, mutagenicity, and acute toxicity.[4][5] A multi-layered PPE approach is therefore not just recommended; it is mandatory to minimize exposure risk.[3]

The following table synthesizes the known hazard classifications for analogous chemicals, forming the logical basis for our PPE recommendations.

Hazard ClassificationAnalogous Compound(s)Key Findings & Potential Risks
Acute Toxicity (Oral, Dermal, Inhalation) 7-Hydroxyquinoline, QuinolineHarmful or toxic if swallowed, in contact with skin, or if inhaled as dust or mist.[3][6]
Skin Corrosion/Irritation 7-Hydroxyquinoline, 7-MethylquinolineCauses skin irritation.[3][4][6]
Serious Eye Damage/Irritation 8-Hydroxyquinoline, 7-HydroxyquinolineCauses serious eye damage or irritation, with potential for permanent injury.[3][5][7]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[4][5]
Carcinogenicity QuinolineMay cause cancer.[4][5]
Reproductive Toxicity 8-HydroxyquinolineMay damage fertility or the unborn child.[3][7]
Sensitization (Skin & Respiratory) 8-HydroxyquinolineMay cause an allergic skin reaction or respiratory irritation.[6][7]

Core Directive: Mandatory PPE for 2-(Methylamino)-7-quinolinol

Given the potential for severe health effects, a comprehensive PPE strategy is required for all handling procedures.

Eye and Face Protection: The First Line of Defense
  • Requirement: Tightly fitting chemical safety goggles with side-shields meeting EN166 (EU) or ANSI Z87.1 (US) standards.[8]

  • Procedural Enhancement: A full-face shield must be worn over safety goggles whenever there is a splash hazard, such as during solution transfers or when handling larger quantities.[3]

  • Causality: The quinoline structure is associated with severe eye irritation and the potential for permanent corneal damage.[5] Goggles provide a seal against dust and splashes, while the face shield protects the entire face from direct contact. Standard prescription glasses are not a substitute for safety goggles.[9]

Hand Protection: Preventing Dermal Absorption
  • Requirement: Chemical-resistant gloves (e.g., nitrile) tested to EN 374 standards.[7] Always check for integrity (pinholes, tears) before use.

  • Procedural Enhancement: Employ a double-gloving technique, particularly when handling concentrated solutions or the solid compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Causality: Quinoline derivatives can be harmful in contact with skin.[4][6] Gloves prevent direct contact and absorption. Contaminated gloves must be removed immediately using a technique that avoids touching the outer surface with bare skin, and hands should be washed thoroughly.[10]

Skin and Body Protection: Shielding Against Contamination
  • Requirement: A clean, buttoned laboratory coat.

  • Procedural Enhancement: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[3]

  • Causality: This prevents contamination of personal clothing and minimizes skin exposure from spills. Any contaminated clothing must be removed immediately and decontaminated before reuse.[8][11]

Respiratory Protection: Engineering Controls and Personal Safeguards
  • Primary Engineering Control: All handling of 2-(Methylamino)-7-quinolinol, especially the solid form, must be conducted within a certified chemical fume hood to keep airborne concentrations low.[3][8]

  • Personal Respiratory Protection: If a fume hood is not available or if procedures could generate significant dust or aerosols (e.g., weighing, scraping, sonicating), a NIOSH-approved respirator is required.[8] The minimum protection would be a half-mask respirator with P100 (particulate) filters.

  • Causality: Inhalation of quinoline-like compounds can cause respiratory tract irritation and may be harmful.[6][12] The fume hood is the most effective way to prevent inhalation exposure. A respirator is a necessary secondary measure when engineering controls are insufficient.

Operational and Disposal Plans

Protocol: Step-by-Step PPE Donning and Doffing

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles and Face Shield: Put on your safety goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Gloves: Don your inner pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don the outer pair over the inner pair.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outer surface with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by folding it in on itself, contaminated side inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as before.

  • Hand Washing: Immediately wash your hands and forearms thoroughly with soap and water.[13]

Emergency Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before cleanup, don full PPE as described above, including respiratory protection.

  • Containment: For solid spills, carefully sweep or absorb the material with an inert absorbent like sand or vermiculite. Avoid generating dust.[8] For liquid spills, cover with an appropriate absorbent material.

  • Collection: Place all contaminated materials into a suitable, labeled, and sealed container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Disposal of Contaminated Materials

All materials that come into contact with 2-(Methylamino)-7-quinolinol must be treated as hazardous waste. This includes:

  • Empty containers

  • Contaminated PPE (gloves, aprons, etc.)

  • Cleanup materials from spills

  • Unused or waste product

These items must be collected in clearly labeled, sealed containers and disposed of through your institution's environmental health and safety (EHS) department, following all local and national regulations.[12]

Visualization: Respiratory Protection Decision Workflow

The following diagram illustrates the logical workflow for determining the appropriate level of respiratory protection.

PPE_Decision_Workflow start Start: Handling 2-(Methylamino)-7-quinolinol fume_hood_check Is the procedure performed entirely within a certified chemical fume hood? start->fume_hood_check aerosol_check Does the procedure have potential to generate dust or aerosols (e.g., weighing, scraping, sonicating)? fume_hood_check->aerosol_check Yes respirator_required Mandatory: Use NIOSH-approved half-mask respirator with P100 filters. fume_hood_check->respirator_required No no_respirator Standard PPE sufficient. No respirator required. aerosol_check->no_respirator No aerosol_check->respirator_required Yes consult_ehs High-Risk Operation: Consult EHS for potential need for supplied-air respirator.

Caption: Decision workflow for selecting appropriate respiratory protection.

This guide provides a comprehensive framework for the safe handling of 2-(Methylamino)-7-quinolinol. Adherence to these protocols is paramount for protecting yourself and your colleagues. Always consult with your institution's EHS department to ensure compliance with site-specific safety plans.

References

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  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
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  • Cayman Chemical. (2024, October 10). 2-Amino-3-methylimidazo[4,5-f]quinoline - Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(Methylamino)ethanol, pa.
  • Choi, H. Y., et al. (2002). Preparation of 7-alkylamino-2-methylquinoline-5,8-diones. Journal of Organic Chemistry, 67(15), 5390-5393.
  • Zibaseresht, R., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • NextSDS. (n.d.). Quinolin-7-ol — Chemical Substance Information.
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